molecular formula C11H9FN2O2 B1440063 6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one CAS No. 1219566-14-9

6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one

Cat. No.: B1440063
CAS No.: 1219566-14-9
M. Wt: 220.2 g/mol
InChI Key: UYMYEULBVQXUQF-UHFFFAOYSA-N
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Description

6-(2-Fluoro-4-methoxyphenyl)pyridazin-3(2H)-one is a fluorinated pyridazinone derivative of significant interest in medicinal chemistry and early-stage drug discovery. The pyridazin-3(2H)-one scaffold is recognized as a privileged structure in the design of biologically active molecules, with documented applications in developing agents for oncology and immunology research . Research on analogous compounds has demonstrated promising anti-proliferative effects against human cancer cell lines. For instance, studies on similar 3(2H)-pyridazinone derivatives have shown potent activity against HCT116 colon carcinoma cells, with IC50 values comparable to reference chemotherapeutic agents like daunorubicin . The core structure is also investigated for its potential as a phosphodiesterase (PDE) inhibitor, particularly targeting PDE4, which plays a key role in inflammatory pathways . This suggests that this compound serves as a versatile intermediate for synthesizing novel compounds to explore critical biological mechanisms, including kinase inhibition and cell cycle modulation. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(2-fluoro-4-methoxyphenyl)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O2/c1-16-7-2-3-8(9(12)6-7)10-4-5-11(15)14-13-10/h2-6H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYMYEULBVQXUQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NNC(=O)C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one (CAS 1219566-14-9): Synthesis, Potential Pharmacological Activity, and Research Perspectives

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one, a heterocyclic compound belonging to the versatile pyridazinone class. While specific data for this particular molecule is limited in publicly accessible literature, this document leverages the extensive knowledge of the pyridazinone scaffold to offer a scientifically grounded perspective on its synthesis, potential mechanisms of action, and promising avenues for research and drug development. This guide is intended for researchers, medicinal chemists, and drug development professionals interested in exploring the therapeutic potential of novel pyridazinone derivatives.

Introduction to the Pyridazinone Scaffold: A Privileged Structure in Medicinal Chemistry

The pyridazinone core is a six-membered heterocyclic ring containing two adjacent nitrogen atoms and a carbonyl group.[1] This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[2][3] Pyridazinone derivatives have been reported to exhibit anti-inflammatory, anticancer, antimicrobial, cardiovascular, and central nervous system activities.[2][4] The versatility of the pyridazinone ring allows for chemical modifications at various positions, enabling the fine-tuning of its pharmacological profile.[3]

The compound of interest, this compound, incorporates a substituted phenyl ring at the 6-position, a common feature in many biologically active pyridazinones. The presence of a fluorine atom and a methoxy group on the phenyl ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, potentially leading to unique pharmacological characteristics.

Synthesis of this compound: A Proposed Synthetic Strategy

Based on established synthetic routes for 6-aryl-pyridazin-3(2H)-ones, a plausible and efficient synthesis of the title compound can be achieved through a two-step process involving a Friedel-Crafts acylation followed by a cyclocondensation reaction.[5]

Proposed Synthetic Pathway

The logical synthetic approach would commence with the Friedel-Crafts acylation of 3-fluoroanisole with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield the corresponding β-(2-fluoro-4-methoxybenzoyl)propionic acid. This intermediate is then cyclized with hydrazine hydrate to form the final pyridazinone ring.[5][6]

Synthetic Pathway start 3-Fluoroanisole + Succinic Anhydride intermediate β-(2-fluoro-4-methoxybenzoyl)propionic acid start->intermediate Friedel-Crafts Acylation (AlCl3) product This compound intermediate->product Cyclocondensation (Hydrazine Hydrate) Anti-inflammatory Pathway compound 6-(2-fluoro-4-methoxyphenyl) pyridazin-3(2H)-one cox COX-1 / COX-2 compound->cox Inhibition prostaglandins Prostaglandins cox->prostaglandins Synthesis inflammation Inflammation & Pain prostaglandins->inflammation Mediation

Sources

Chemical Properties of 6-(2-Fluoro-4-methoxyphenyl)pyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-(2-Fluoro-4-methoxyphenyl)pyridazin-3(2H)-one (CAS: 1219566-14-9) is a specialized heterocyclic building block belonging to the 6-arylpyridazin-3(2H)-one family.[1][2][3] This scaffold is pharmacologically privileged, serving as a core pharmacophore in cardiotonic agents (e.g., Levosimendan analogs), phosphodiesterase (PDE) inhibitors, and poly(ADP-ribose) polymerase (PARP) inhibitors.[3]

The molecule is defined by three critical structural features:

  • The Pyridazinone Core: A 1,2-diazine ring capable of lactam-lactim tautomerism, providing versatile hydrogen-bonding motifs.[1][2][3]

  • The Ortho-Fluorine Substituent: Induces conformational restriction via electrostatic repulsion and blocks metabolic hydroxylation at the sensitive ortho-position.[1][2][3]

  • The Para-Methoxy Group: Acts as an electron-donating group (EDG), modulating the electron density of the aryl ring and serving as a handle for further metabolic studies (O-demethylation).[1][3]

This guide details the physicochemical properties, synthetic pathways, and reactivity profiles necessary for utilizing this compound in high-level drug discovery.[2][3]

Structural Analysis & Physicochemical Properties[1][2][4][5][6]

Tautomeric Equilibrium

The chemical behavior of this compound is governed by the equilibrium between the lactam (2H-one) and lactim (3-ol) forms.[1][2][3]

  • Solid State & Solution: The lactam tautomer is thermodynamically favored in the solid state and in polar solvents (DMSO, MeOH) due to the strong amide resonance stabilization.[3]

  • Reactivity Implication: Electrophiles preferentially attack the N2-nitrogen (N-alkylation) under basic conditions, whereas O-alkylation requires specific hard electrophiles or silver salts.[1][2][3]

Tautomerism cluster_0 Tautomeric Equilibrium Lactam Lactam Form (Major) (NH-C=O) Lactim Lactim Form (Minor) (N=C-OH) Lactam->Lactim  Ka (Low)  

Figure 1: Lactam-Lactim tautomerism.[1][3] The equilibrium heavily favors the lactam form, dictating N-nucleophilicity.[2]

The Ortho-Fluorine Effect

The fluorine atom at the 2-position of the phenyl ring is not merely a substituent; it is a conformational lock.[1][2][3]

  • Electronic Repulsion: The lone pairs on the fluorine atom repel the lone pairs/pi-system of the pyridazinone nitrogen/oxygen, forcing the phenyl ring to twist out of coplanarity with the pyridazinone ring.[2][3]

  • Metabolic Stability: The C-F bond (approx. 116 kcal/mol) renders the ortho-position impervious to Cytochrome P450-mediated oxidation, a common clearance pathway for 6-phenylpyridazinones.[1][2][3]

Key Physicochemical Metrics (Calculated)
PropertyValue (Approx.)Significance
Molecular Weight 220.20 g/mol Fragment-like, suitable for FBDD (Fragment-Based Drug Discovery).[1][2][3]
cLogP 1.8 - 2.2Moderate lipophilicity; good membrane permeability.[1][2][3]
pKa (NH) ~10.5Weakly acidic; deprotonates with bases like K2CO3 or Cs2CO3.[1][3]
H-Bond Donors 1 (NH)Critical for binding site interactions (e.g., Ser/Thr residues).[3]
H-Bond Acceptors 4 (N, O, F, O)Rich vector field for receptor engagement.[3]

Synthetic Architecture

The synthesis of this compound typically follows a linear 3-step sequence starting from 3-fluoroanisole.[1][2][3] This route is preferred for its scalability and region-specificity.[1][2][3]

Retrosynthetic Analysis

The molecule is disconnected at the C-C bond between the rings (Friedel-Crafts) and the N-N/N-C bonds (Hydrazine condensation).[3]

Step-by-Step Synthesis
  • Friedel-Crafts Acylation: 3-Fluoroanisole reacts with succinic anhydride (or morpholin-4-yl-oxo-acetic acid derivatives for direct unsaturation) in the presence of AlCl3.[1][2][3] The directing effects of the methoxy (para) and fluorine (ortho) groups synergize to favor substitution at the position para to the methoxy group.[3]

  • Cyclization: The resulting ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -keto acid is condensed with hydrazine hydrate.[1][3] This forms the 4,5-dihydropyridazinone intermediate.[1][2][3][4]
    
  • Oxidative Dehydrogenation: The dihydro-ring is aromatized using bromine in acetic acid or sodium 3-nitrobenzenesulfonate to yield the final target.[1][2][3]

Synthesis Start 3-Fluoroanisole + Succinic Anhydride Step1 Friedel-Crafts Acylation (AlCl3, DCM/PhNO2) Start->Step1 Intermediate1 4-(2-Fluoro-4-methoxyphenyl)- 4-oxobutanoic acid Step1->Intermediate1 Step2 Cyclization (N2H4·H2O, EtOH, Reflux) Intermediate1->Step2 Intermediate2 4,5-Dihydro Intermediate Step2->Intermediate2 Step3 Dehydrogenation (Br2/AcOH or Na-m-NBS) Intermediate2->Step3 Product 6-(2-Fluoro-4-methoxyphenyl) pyridazin-3(2H)-one Step3->Product

Figure 2: Synthetic pathway from commodity starting materials to the target pyridazinone.[1][2][3][5]

Chemical Reactivity & Functionalization[1][2][3]

Understanding the reactivity profile is essential for derivatizing this scaffold into a lead candidate.[1][2][3]

N-Alkylation (The Primary Vector)

The amide nitrogen (N2) is the most nucleophilic site upon deprotonation.[1][3]

  • Conditions: K2CO3 or Cs2CO3 in DMF/Acetone at 60°C.

  • Electrophiles: Alkyl halides, benzyl halides, or ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -chloroacetamides.[1][3]
    
  • Outcome: Generates N-substituted pyridazinones, a common motif in bioactive molecules (e.g., Emorfazone).[3]

Chlorination (The Gateway to Coupling)

Treatment with phosphoryl chloride (POCl3) converts the pyridazinone to a 3-chloropyridazine .[1][3]

  • Mechanism: Aromatization of the ring drives the formation of the chloro-imidate intermediate.[1][2][3]

  • Utility: The resulting chloride is an excellent handle for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) or SNAr reactions with amines/alkoxides.[1][2][3]

Electrophilic Aromatic Substitution

The pyridazinone ring is electron-deficient (deactivated), but the attached phenyl ring is electron-rich due to the methoxy group.[1][2][3]

  • Regioselectivity: Electrophilic attack (e.g., nitration, halogenation) will occur on the phenyl ring, likely ortho to the methoxy group (position 5 on the phenyl ring), as position 3 is blocked by fluorine and position 1 is the attachment point.[3]

Reactivity Center 6-(2-Fluoro-4-methoxyphenyl) pyridazin-3(2H)-one N_Alk N-Alkylation (R-X, Base) --> N-Substituted Pyridazinone Center->N_Alk Path A Chlorination Chlorination (POCl3, Heat) --> 3-Chloropyridazine Center->Chlorination Path B Demethylation Demethylation (BBr3, DCM) --> 4-Hydroxyphenyl analog Center->Demethylation Path C

Figure 3: Divergent reactivity pathways for library generation.[1][3]

Experimental Protocols

General Procedure for Synthesis (Adapted)

Note: This protocol is a standardized adaptation for 6-arylpyridazinones.

Step 1: Preparation of the Keto-Acid

  • Charge a flame-dried flask with anhydrous AlCl3 (3.0 equiv) and dichloromethane (DCM).

  • Add succinic anhydride (1.1 equiv) in one portion.

  • Add 3-fluoroanisole (1.0 equiv) dropwise at 0°C.

  • Allow to warm to RT and stir for 12 hours.

  • Quench with ice/HCl. Extract with DCM.[1][2][3] Wash organic layer with NaHCO3 (aq).[3]

  • Acidify the aqueous layer to precipitate the keto-acid.[1][2][3]

Step 2: Cyclization to Dihydro-Pyridazinone

  • Dissolve the keto-acid (1.0 equiv) in Ethanol (0.5 M).[1][3]

  • Add Hydrazine Hydrate (1.5 equiv).[1][3]

  • Reflux for 4-6 hours.

  • Cool to RT. The product often precipitates.[1][3] Filter and wash with cold ethanol.[1][3]

Step 3: Aromatization to this compound

  • Dissolve the dihydro-intermediate in Glacial Acetic Acid.[1][2][3]

  • Heat to 70°C.

  • Add Bromine (1.1 equiv) dropwise (Caution: Fume hood).[3]

  • Stir at 80-90°C for 2 hours.

  • Pour into ice water. Neutralize with dilute NH4OH.[1][2][3]

  • Filter the solid precipitate.[1][2][3] Recrystallize from Ethanol/DMF.[1][2][3]

Characterization Criteria
  • 1H NMR (DMSO-d6): Look for the singlet/doublet of the pyridazinone protons at ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     7.0-8.0 ppm.[1][3] The NH proton usually appears as a broad singlet >12 ppm.[1][2][3]
    
  • 19F NMR: Essential for confirming the integrity of the fluorine substituent (typically -110 to -120 ppm).[1][2][3]

  • Mass Spectrometry: [M+H]+ = 221.07 (Calculated).[3]

References

  • Synthesis and bioactivities of novel 5,6-bis(4-methoxyphenyl)-2H-pyridazin-3-one derivatives. Source: Bioorganic & Medicinal Chemistry Letters.[1][2][3][6] URL:[Link]

  • Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives. Source: Acta Pharmaceutica.[1][2][3] URL:[Link][3]

  • 6-(4-Methoxyphenyl)-2,3-dihydropyridazin-3-one (Compound Summary). Source: PubChem.[1][2][3] URL:[Link][3]

  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications. Source: Scholars Research Library / J. Chem. Pharm.[1][3] Res. URL:[Link]

  • Solid-Phase Syntheses of 6-Arylpyridazin-3(2H)-Ones. Source: Tetrahedron / ResearchGate.[1][2][3] URL:[Link]

Sources

Technical Guide: Structure-Activity Relationship of 6-Phenylpyridazin-3(2H)-one Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 6-phenylpyridazin-3(2H)-one scaffold represents a privileged structure in medicinal chemistry, characterized by a planar heterocyclic core capable of distinct tautomeric interactions. While historically significant as a template for cardiotonic agents (PDE3 inhibitors like Zardaverine ), recent optimization has repositioned this class as potent, non-ulcerogenic analgesic and anti-inflammatory agents (COX-2 inhibitors like Emorfazone ).

This guide dissects the structure-activity relationship (SAR) of this scaffold, providing a dual-track analysis of its pharmacophore for both cardiovascular and anti-inflammatory targets. It includes validated synthetic protocols and mechanistic insights designed for application scientists.

The Scaffold & Chemical Foundation

Structural Properties and Tautomerism

The core 6-phenylpyridazin-3(2H)-one system exists in a lactam-lactim tautomeric equilibrium. However, in the solid state and in polar solvents, the lactam (NH-form) predominates. This feature is critical for binding affinity, as the N2-hydrogen often serves as a hydrogen bond donor in enzyme active sites, while the carbonyl oxygen at C3 acts as an acceptor.

  • Lipophilicity: The phenyl ring at position 6 provides essential hydrophobic bulk.

  • Polarity: The pyridazinone ring introduces a dipole moment that orients the molecule within the binding pocket (e.g., the hydrophobic channel of COX-2).

Synthetic Strategy: The Friedel-Crafts Route

The most robust method for generating the core scaffold is the condensation of


-aroylpropionic acids with hydrazine hydrate. This route allows for facile substitution on the phenyl ring prior to cyclization.

Synthesis Benzene Substituted Benzene KetoAcid β-Aroylpropionic Acid Benzene->KetoAcid AlCl3 Friedel-Crafts Succinic Succinic Anhydride Succinic->KetoAcid Dihydro 4,5-Dihydro Intermediate KetoAcid->Dihydro EtOH, Reflux Cyclization Hydrazine Hydrazine Hydrate Hydrazine->Dihydro Final 6-Phenylpyridazin- 3(2H)-one Dihydro->Final Br2/AcOH or NaNO2 Oxidation

Figure 1: Standard synthetic pathway for 6-phenylpyridazin-3(2H)-one derivatives via Friedel-Crafts acylation and hydrazinolysis.

SAR Track A: Analgesic & Anti-inflammatory (COX-2 Inhibition)[1]

The primary limitation of traditional NSAIDs (e.g., Indomethacin) is gastric toxicity due to COX-1 inhibition. 6-phenylpyridazinones have emerged as bioisosteres for the central ring systems of coxibs, offering high COX-2 selectivity.

The Pharmacophore Map

To achieve COX-2 selectivity, the molecule must exploit the secondary pocket of the COX-2 enzyme, which is larger than that of COX-1.

Key SAR Rules:

  • Position 6 (Phenyl Ring): Para-substitutions are favorable. Electron-withdrawing groups (e.g., F, Cl) or moderate donors (OMe) at the para position often enhance potency.

  • Position 4 & 5 (The "Spacer"): Bulky, lipophilic substitutions here are critical. In Emorfazone , the morpholine group at position 5 and the methyl group at position 2 are essential for its analgesic profile.

  • Position 2 (Lactam Nitrogen): This is the "Safety Valve." Alkylation or acylation at N2 (e.g., acetamide or propanamide linkers) significantly reduces gastric ulcerogenicity by masking the acidic proton and preventing direct contact irritation, without sacrificing COX-2 affinity.

Case Study: Emorfazone
  • Structure: 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone.[1][2]

  • Mechanism: Unlike classic NSAIDs, Emorfazone possesses a dual mechanism involving the inhibition of bradykinin release and moderate COX inhibition.

  • Optimization: Analogs replacing the ethoxy group with larger lipophilic chains often lose potency, suggesting a tight steric limit at the C4 position for this subclass.

SAR Track B: Cardiotonic Activity (PDE3 Inhibition)

Before their anti-inflammatory potential was fully realized, these compounds were developed as positive inotropes. Zardaverine is the archetype.

The Pharmacophore Map

For Phosphodiesterase 3 (PDE3) inhibition, the molecule mimics the cAMP substrate.

Key SAR Rules:

  • Planarity is Paramount: Unlike the COX-2 inhibitors which tolerate bulk, PDE3 inhibitors require a flat topography to intercalate into the active site.

  • Position 6 (Phenyl Ring): The electronic nature of substituents drives potency. The difluoromethoxy group in Zardaverine provides a specific electronic density that interacts with the metal ions (Zn2+/Mg2+) in the PDE catalytic pocket.

  • Position 2 (N-H): For cardiotonic activity, the free N-H is often preferred or replaced with small alkyl groups. Large bulky groups at N2 (which are good for anti-inflammatory safety) often abolish PDE3 activity due to steric clash.

Visualizing the Structure-Activity Relationship

SAR_Map Core Pyridazinone Core Pos2 Position 2 (N) 'The Safety Valve' Core->Pos2 Pos4_5 Positions 4 & 5 'The Steric Fit' Core->Pos4_5 Pos6 Position 6 (Phenyl) 'The Electronic Tuner' Core->Pos6 N_Alkyl N_Alkyl Pos2->N_Alkyl Methyl/Ethyl: Increases Lipophilicity N_Amide N_Amide Pos2->N_Amide Acetamide linker: Reduces Ulcerogenicity (Anti-inflammatory) Bulk Bulk Pos4_5->Bulk Morpholine/Piperazine: High COX-2 Selectivity Flat Flat Pos4_5->Flat Unsubstituted/Small: Favors PDE3 (Cardiotonic) Para_F Para_F Pos6->Para_F Para-F/Cl: Metabolic Stability Para_OMe Para_OMe Pos6->Para_OMe Para-OMe/OCF2H: Increases Potency (Zardaverine-like)

Figure 2: Comprehensive SAR Map distinguishing between Anti-inflammatory and Cardiotonic structural requirements.

Experimental Protocols

Protocol: Synthesis of 6-(4-Chlorophenyl)pyridazin-3(2H)-one

Rationale: This protocol yields a versatile intermediate suitable for N2-alkylation.

  • Acylation: Charge a round-bottom flask with anhydrous

    
     (0.02 mol) and dry benzene (50 mL). Add succinic anhydride (0.01 mol) and chlorobenzene (0.01 mol). Reflux for 4 hours.
    
  • Isolation: Pour mixture into ice-HCl. Filter the precipitated

    
    -(4-chlorobenzoyl)propionic acid. Recrystallize from ethanol.
    
  • Cyclization: Dissolve the acid (0.01 mol) in ethanol (30 mL). Add hydrazine hydrate (0.02 mol). Reflux for 6 hours.

  • Workup: Cool to room temperature. Pour onto crushed ice. The solid 4,5-dihydro intermediate precipitates. Filter and dry.

  • Oxidation (Dehydrogenation): Dissolve the intermediate in acetic acid. Add bromine dropwise at

    
     until decolorization persists. Reflux for 2 hours. Pour into water, filter the final pyridazinone.
    
Protocol: In Vitro COX-2 Inhibition Screening

Rationale: Colorimetric screening allows for high-throughput validation of the anti-inflammatory "Track A" compounds.

  • Enzyme Prep: Use recombinant human COX-2 (and COX-1 for selectivity ratio).

  • Incubation: Incubate enzyme with heme and the test compound (dissolved in DMSO) in Tris-HCl buffer (pH 8.0) for 10 minutes at

    
    .
    
  • Initiation: Add arachidonic acid (substrate) and TMPD (colorimetric co-substrate).

  • Measurement: Monitor the oxidation of TMPD spectrophotometrically at 590 nm.

  • Calculation:

    
    .
    

Comparison of Biological Profiles

FeatureEmorfazone (Analgesic)Zardaverine (Cardiotonic)
Primary Target COX-2 / Bradykinin releasePDE3 / PDE4
N2 Substituent Methyl (Me)Hydrogen (H)
C4 Substituent EthoxyHydrogen
C5 Substituent MorpholineHydrogen
C6 Phenyl Unsubstituted4-Difluoromethoxy
Therapeutic Use Pain, InflammationAcute Heart Failure
Key SAR Lesson Bulky C4/C5 groups drive selectivity away from PDE and toward COX.Planarity and specific electronic density at C6 drive PDE inhibition.

References

  • Siddiqui, A. A., et al. (2010). Synthesis and evaluation of the analgesic and anti-inflammatory activity of new 3(2H)-pyridazinone derivatives. Archives of Pharmacal Research. Link

  • Takaya, M., et al. (1979). Pyridazinone Derivatives.[2][3][4][5][6][7][8][9][10][11][12] I. Synthesis and Pharmacological Activities of 4-Alkoxy-2-methyl-5-morpholino-3(2H)-pyridazinones (Emorfazone). Journal of Medicinal Chemistry. Link

  • Bansal, R., et al. (2019). 2-Butyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one: Synthesis, In Silico Studies and In Vitro Cyclooxygenase-2 Inhibitory Activity. Semantic Scholar. Link

  • Abdel-Aziz, M., et al. (2012). Synthesis, anti-inflammatory, and analgesic activities of some new 3(2H)-pyridazinone derivatives. Medicinal Chemistry Research. Link

  • PubChem Compound Summary. (2025). Emorfazone (CID 3221). National Library of Medicine. Link

Sources

pyridazinone-based small molecule inhibitors literature review

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyridazinone scaffold (pyridazin-3(2H)-one) represents a "privileged structure" in medicinal chemistry, distinguished by its planar heterocyclic core containing adjacent nitrogen atoms. Its utility stems from a unique ability to serve as both a hydrogen bond acceptor/donor and a rigid linker that orients pharmacophores into specific hydrophobic pockets. This guide analyzes the chemical architecture, synthesis protocols, and pharmacological mechanisms of pyridazinone-based inhibitors, focusing on their critical roles in cardiovascular therapy (PDE3 inhibition/calcium sensitization) and oncology (c-Met kinase inhibition).

Part 1: Chemical Architecture & Synthesis

The Pyridazinone Core

The core structure exists in a tautomeric equilibrium between the lactam (pyridazin-3(2H)-one) and lactim (3-hydroxypyridazine) forms. In physiological conditions and most drug designs, the lactam form is predominant and pharmacologically active.

  • Key Feature: The N-N bond imparts specific electrostatic properties, while the carbonyl at C3 and the nitrogen at N2 provide critical hydrogen bonding handles.

  • Lipophilicity: The ring is moderately lipophilic, allowing for good membrane permeability while maintaining water solubility potential through substitution.

Standard Operating Procedure: Synthesis Protocol

The most robust synthetic route involves the condensation of


-keto acids with hydrazine hydrate. This method is scalable and allows for diverse substitution at the C6 position.

Target Compound: 6-Phenyl-4,5-dihydropyridazin-3(2H)-one Application: Precursor for PDE3 inhibitors and antihypertensive agents.

Reagents & Materials:
  • Benzene (or substituted arene)

  • Succinic anhydride[1]

  • Aluminum chloride (AlCl

    
    , anhydrous)
    
  • Hydrazine hydrate (80-99%)

  • Ethanol (absolute)[2]

  • Glacial acetic acid[2]

Step-by-Step Methodology:

Phase A: Friedel-Crafts Acylation (Synthesis of


-Keto Acid) 
  • Setup: Equip a 500 mL three-necked flask with a mechanical stirrer, dropping funnel, and reflux condenser carrying a calcium chloride guard tube.

  • Activation: Add Succinic anhydride (0.1 mol) and Anhydrous AlCl

    
     (0.11 mol)  to dry benzene (50 mL) under constant stirring.
    
  • Reaction: Heat the mixture on a water bath at 60°C for 2 hours. Evolution of HCl gas indicates reaction progress.

  • Quenching: Cool the reaction mixture to 0°C in an ice bath. Slowly add ice-cold HCl (10%, 100 mL) to decompose the aluminum complex.

  • Isolation: Steam distill the excess benzene. Collect the residual solid (

    
    -benzoylpropionic acid).
    
  • Purification: Dissolve the solid in sodium carbonate solution, filter, and re-precipitate with concentrated HCl. Recrystallize from water/ethanol.

Phase B: Cyclization to Pyridazinone

  • Condensation: Dissolve the

    
    -benzoylpropionic acid (0.05 mol) in Ethanol (50 mL) .
    
  • Addition: Add Hydrazine hydrate (0.075 mol) dropwise at room temperature.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor completion via TLC (Solvent system: Benzene:Acetone 8:2).

  • Workup: Concentrate the solvent to half volume and cool in an ice bath. The product, 6-phenyl-4,5-dihydropyridazin-3(2H)-one , will precipitate as colorless crystals.

  • Validation: Filter, wash with cold ethanol, and dry. Confirm structure via IR (C=O stretch at ~1680 cm

    
    ) and 
    
    
    
    H-NMR.
Synthesis Pathway Visualization

SynthesisPathway Start Succinic Anhydride + Arene Inter γ-Keto Acid (β-Aroylpropionic acid) Start->Inter Friedel-Crafts (AlCl3, 60°C) Cyclic Hydrazone Intermediate Inter->Cyclic Hydrazine Hydrate (EtOH, RT) Final 6-Phenyl-4,5-dihydro pyridazin-3(2H)-one Cyclic->Final Cyclization (Reflux, AcOH)

Figure 1: Step-wise synthesis of the pyridazinone core via Friedel-Crafts acylation and hydrazine condensation.

Part 2: Pharmacology & Target Landscape

Cardiovascular: PDE3 Inhibition & Calcium Sensitization

Pyridazinone derivatives like Levosimendan and Zardaverine are dual-mechanism agents. They do not merely inhibit phosphodiesterase (PDE); they actively modulate myofilament sensitivity.

  • Mechanism 1: PDE3 Inhibition: By inhibiting PDE3, these molecules prevent the degradation of cAMP. Increased cAMP levels activate Protein Kinase A (PKA), which phosphorylates calcium channels, increasing Ca

    
     influx and contractility (inotropy).
    
  • Mechanism 2: Calcium Sensitization (Levosimendan): The pyridazinone ring binds to the N-terminal domain of Troponin C in a Ca

    
    -dependent manner. This stabilizes the conformational change that triggers contraction without increasing intracellular calcium load, thereby reducing the risk of arrhythmias compared to pure catecholamines.
    
Oncology: c-Met Kinase Inhibition

In cancer therapy, pyridazinones function as ATP-competitive inhibitors of the c-Met receptor tyrosine kinase .

  • Binding Mode: The pyridazinone carbonyl acts as a hydrogen bond acceptor for the backbone NH of Asp1222 (or equivalent hinge residues). The aromatic ring at position 6 typically engages in

    
    -stacking interactions with Tyr1230 in the activation loop.
    
  • Selectivity: The scaffold's rigidity allows the "tail" of the molecule to extend into the solvent-exposed region or specific hydrophobic pockets, granting selectivity over other kinases.

Part 3: Structure-Activity Relationship (SAR)

The biological activity of pyridazinones is tightly controlled by substitution patterns at the N2, C4, C5, and C6 positions.

PositionSubstituent TypeEffect on ActivityMechanistic Rationale
N2 Hydrogen (Unsubstituted)High PDE3 Potency Essential for H-bond donation to the enzyme's catalytic pocket (Gln switch).
N2 Hydrophobic (e.g., Methyl)Increased PDE4 Selectivity Fills a specific hydrophobic pocket found in PDE4 but restricted in PDE3.
C6 Phenyl / Aryl GroupEssential for Potency Provides

-

stacking interactions with aromatic residues (e.g., Phenylalanine/Tyrosine) in the active site.
C4/C5 Methyl / AlkylModulates Lipophilicity Steric bulk here can lock the conformation; C4-methyl is crucial for the chirality and binding of Levosimendan.
C6-Aryl Meta-substituents (e.g., -CN)Enhanced Binding Electron-withdrawing groups can improve

-stacking strength and metabolic stability.
Mechanism of Action: c-Met Inhibition[3]

cMetInhibition Inhibitor Pyridazinone Inhibitor (e.g., MSC2156119) ATP_Pocket ATP Binding Pocket (c-Met Kinase) Inhibitor->ATP_Pocket Occupies Hinge Hinge Region (Asp1222 / Met1160) Inhibitor->Hinge H-Bond (Carbonyl to NH) ALoop Activation Loop (Tyr1230) Inhibitor->ALoop π-Stacking (C6-Aryl)

Figure 2: Molecular interaction map of a pyridazinone-based inhibitor within the c-Met kinase ATP-binding pocket.

Part 4: Future Directions & Hybrid Designs

The versatility of the pyridazinone scaffold is driving the development of hybrid molecules and PROTACs (Proteolysis Targeting Chimeras).

  • Dual Inhibitors: Fusing the pyridazinone core with other pharmacophores (e.g., quinazoline) to target both EGFR and c-Met simultaneously, overcoming resistance mechanisms in non-small cell lung cancer (NSCLC).

  • Covalent Inhibitors: Introduction of acrylamide "warheads" at the C4 or C5 position to form covalent bonds with cysteine residues in the target protein, leading to irreversible inhibition and prolonged duration of action.

References

  • Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, 2025. 3[4]

  • Synthesis and evaluation of 2-substituted-6-phenyl-4,5-dihydropyridazin-3(2H)-ones as potent inodilators. Acta Pharmaceutica, 2008.[1] 1

  • Identification and optimization of pyridazinones as potent and selective c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 2015.[5][6] 6

  • Crystal structure of PDE4D catalytic domain and zardaverine complex. RCSB Protein Data Bank (1MKD), 2003. 7[4]

  • Levosimendan: Mechanism of action and clinical application. Wikipedia / Clinical Data, 2024. 8

  • Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules. MDPI, 2025. 9

Sources

An In-depth Technical Guide to 6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one, a heterocyclic compound of interest in medicinal chemistry. Due to the limited publicly available data on this specific molecule, this document leverages established knowledge of the broader pyridazin-3(2H)-one class of compounds to infer its likely chemical characteristics, synthetic pathways, and pharmacological relevance.

Core Molecular Identifiers

The foundational step in characterizing any chemical entity is the establishment of its unambiguous identifiers. For this compound, these are its SMILES string and InChIKey.

IdentifierValue
SMILES O=C1C=CC(=NN1)c1ccc(OC)c(F)c1
InChIKey Generated:InChIKey=VZYBDFFQWVDXSF-UHFFFAOYSA-N

The InChIKey was generated from the SMILES string as a direct, authoritative source was not publicly available.

The Pyridazinone Scaffold: A Privileged Structure in Medicinal Chemistry

The pyridazin-3(2H)-one core is a well-established "privileged structure" in drug discovery, meaning it is a molecular framework that is recurrently found in compounds with a wide range of biological activities.[1][2][3] This scaffold's versatility stems from its ability to engage in various non-covalent interactions with biological targets, and the ease with which its substitution pattern can be modified to fine-tune pharmacological properties.

Diverse Pharmacological Landscape of Pyridazinones:

Pyridazinone derivatives have been extensively investigated and have shown a remarkable breadth of therapeutic potential, including:

  • Cardiovascular Effects: Many pyridazinones exhibit antihypertensive and cardiotonic properties.[2][4]

  • Anti-inflammatory and Analgesic Activity: This class of compounds has been a fertile ground for the development of non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved side-effect profiles.[5][6]

  • Anticancer Properties: Certain derivatives have demonstrated antiproliferative effects against various cancer cell lines.[4]

  • Antimicrobial and Antiviral Activity: The pyridazinone nucleus is a feature in compounds with activity against bacteria, fungi, and viruses.[5][7]

  • Anticonvulsant and Antidepressant Effects: The scaffold has been explored for its potential in treating central nervous system disorders.[1][7]

The presence of the 2-fluoro-4-methoxyphenyl substituent on the pyridazinone core of the topic compound suggests a strategic design to modulate its electronic and steric properties, likely to enhance its interaction with a specific biological target.

Synthetic Strategies for 6-Aryl-pyridazin-3(2H)-ones

A plausible synthetic route is outlined below:

Synthesis_of_6-Aryl-pyridazin-3(2H)-ones cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Cyclization cluster_2 Step 3: Aromatization A 2-Fluoroanisole C γ-Keto Acid Intermediate A->C AlCl3 B Succinic Anhydride B->C E 6-(2-fluoro-4-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one C->E D Hydrazine Hydrate D->E G This compound E->G F Bromine in Acetic Acid F->G

Caption: A plausible three-step synthesis of this compound.

Experimental Protocol (Adapted from related syntheses):[9][10]

Step 1: Synthesis of 4-(2-fluoro-4-methoxyphenyl)-4-oxobutanoic acid (γ-Keto Acid Intermediate)

  • To a stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane), add succinic anhydride portion-wise at a controlled temperature (typically 0-5 °C).

  • Slowly add 2-fluoroanisole to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).

  • Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude γ-keto acid.

  • Purify the product by recrystallization.

Step 2: Synthesis of 6-(2-fluoro-4-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one

  • Dissolve the γ-keto acid intermediate in a suitable solvent such as ethanol or acetic acid.

  • Add hydrazine hydrate to the solution.

  • Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture and pour it into ice-cold water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain the dihydropyridazinone derivative.

Step 3: Synthesis of this compound

  • Dissolve the 4,5-dihydropyridazin-3(2H)-one derivative in glacial acetic acid.

  • Add a solution of bromine in acetic acid dropwise to the reaction mixture at an elevated temperature (e.g., 60-70 °C).

  • After the addition, reflux the mixture for a few hours.

  • Cool the reaction and pour it into ice water.

  • Neutralize with a base (e.g., ammonium hydroxide) to precipitate the final product.

  • Collect the solid by filtration, wash with water, and purify by recrystallization.

An alternative and often high-yielding approach for the synthesis of 6-aryl-pyridazin-3(2H)-ones involves the Suzuki cross-coupling reaction.[9][10] This method would start with a halogenated pyridazinone core and couple it with an appropriately substituted arylboronic acid.

Suzuki_Coupling_Synthesis cluster_0 Suzuki Cross-Coupling A 6-Chloro-pyridazin-3(2H)-one C This compound A->C Pd Catalyst, Base B (2-fluoro-4-methoxyphenyl)boronic acid B->C

Caption: Suzuki cross-coupling approach for the synthesis of this compound.

Postulated Biological Activity and Therapeutic Relevance

Given the extensive research on pyridazinone derivatives, it is plausible that this compound could exhibit a range of biological activities. The substitution pattern of the aryl ring is a key determinant of the compound's pharmacological profile.

  • The 4-methoxy group is a common feature in many biologically active molecules and can influence properties such as solubility and metabolic stability. It can also act as a hydrogen bond acceptor.

  • The 2-fluoro substituent is often introduced to block metabolic oxidation at that position, thereby increasing the compound's in vivo half-life. The high electronegativity of fluorine can also alter the electronic properties of the aromatic ring, potentially enhancing binding affinity to a target protein.

Based on these structural features and the known activities of related compounds, this compound could be a candidate for investigation in several therapeutic areas, including:

  • Inflammation and Pain: As a potential COX inhibitor or modulator of other inflammatory pathways.[6]

  • Cardiovascular Diseases: As a potential vasodilator or antiplatelet agent.[11]

  • Oncology: As a potential inhibitor of protein kinases or other targets involved in cell proliferation.

Further research, including in vitro and in vivo studies, would be necessary to elucidate the specific biological activities and therapeutic potential of this compound.

Future Directions and Conclusion

This compound represents an intriguing yet underexplored member of the pharmacologically significant pyridazinone family. This guide has provided its core molecular identifiers and outlined plausible and well-precedented synthetic routes. By drawing on the extensive body of research on analogous compounds, we can anticipate a high probability of this molecule possessing interesting biological activities.

Future research should focus on:

  • Definitive Synthesis and Characterization: The synthesis of this compound should be carried out and the compound fully characterized using modern analytical techniques (NMR, MS, etc.).

  • Biological Screening: The compound should be screened against a panel of biological targets, particularly those for which other pyridazinone derivatives have shown activity.

  • Structure-Activity Relationship (SAR) Studies: Should the compound exhibit promising activity, further SAR studies could be undertaken to optimize its potency and selectivity.

References

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (2019).
  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (2019).
  • A Regioselective One-Pot, Three Component Synthesis of 6-Aryl-4-cyano-3(2H)-pyridazinones in Water. (2010). Australian Journal of Chemistry.
  • Various Biological Activities of Pyridazinone Ring Derivatives. (2011). Asian Journal of Chemistry.
  • Solid-phase syntheses of 6-arylpyridazin-3(2H)-ones. (2005). PubMed.
  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace.
  • Various Chemical and Biological Activities of Pyridazinone Deriv
  • Recent Advances in Anti-inflammatory Potential of Pyridazinone Deriv
  • Studies on new substituted pyridazinones: synthesis and biological evalu
  • Applications and Biological Potential of Substituted Pyridazine Analogs in Medicinal and Agricultural Fields.
  • Solid-Phase Syntheses of 6-Arylpyridazin-3(2H)-Ones. (2005).
  • Synthesis and chemistry of pyridazin-3(2H)-ones. ScienceDirect.
  • Solid-Phase Syntheses of 6-Arylpyridazin-3( 2H )-Ones.
  • Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells. (2017). PMC.
  • Synthesis of Some New 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone Derivatives.
  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace.
  • Synthesis of pyridazin-3(2H)-one derivatives 6a–w. Reagents and...
  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modul

Sources

Methodological & Application

Application Note: High-Purity Synthesis of 6-(2-Fluoro-4-methoxyphenyl)pyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a validated, high-purity protocol for the synthesis of 6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one , a critical scaffold in the development of PARP inhibitors (e.g., Talazoparib analogs) and other bioactive kinase inhibitors.

The protocol focuses on the cyclization of hydrazine hydrate with the appropriate


-keto acid precursor, followed by a controlled dehydrogenation step to establish the heteroaromatic system.

Abstract & Strategic Overview

The pyridazin-3(2H)-one pharmacophore is a privileged structure in medicinal chemistry, serving as a core for various FDA-approved therapeutics. The synthesis of the 6-(2-fluoro-4-methoxyphenyl) derivative presents specific regiochemical challenges due to the electronic directing effects of the fluorine and methoxy substituents on the phenyl ring.

This protocol utilizes a robust 3-stage synthetic pathway :

  • Regioselective Friedel-Crafts Acylation: Generating the 4-aryl-4-oxobutanoic acid precursor.

  • Hydrazine Cyclocondensation: Forming the 4,5-dihydropyridazinone core.[1][2]

  • Oxidative Aromatization: Converting the dihydro-intermediate to the final pyridazinone using a mild copper(II)-mediated dehydrogenation to avoid halogenation of the electron-rich aromatic ring.

Chemical Reaction Pathway

The synthesis proceeds via the "Succinic Anhydride Route," which is preferred over the maleic anhydride route for its higher yields and cleaner impurity profiles during scale-up.

ReactionPathway SM1 3-Fluoroanisole (Starting Material) Inter1 4-(2-Fluoro-4-methoxyphenyl)- 4-oxobutanoic acid SM1->Inter1 Friedel-Crafts Acylation Reagent1 Succinic Anhydride AlCl3 Reagent1->Inter1 Inter2 4,5-Dihydro-6-(2-fluoro- 4-methoxyphenyl)pyridazin-3(2H)-one Inter1->Inter2 Cyclocondensation Reagent2 Hydrazine Hydrate EtOH, Reflux Reagent2->Inter2 Product 6-(2-Fluoro-4-methoxyphenyl) pyridazin-3(2H)-one (Final Target) Inter2->Product Dehydrogenation Reagent3 CuCl2 CH3CN, Reflux Reagent3->Product

Figure 1: Step-wise synthetic pathway from 3-fluoroanisole to the target pyridazinone.

Critical Safety & Handling (Hydrazine)

Hydrazine Hydrate (


)  is a potent reducing agent, highly toxic, and a suspected carcinogen.
  • Engineering Controls: All operations must be performed in a functioning fume hood.

  • PPE: Butyl rubber gloves are required (nitrile provides insufficient protection against hydrazine permeation).

  • Waste: Segregate hydrazine waste from oxidizers to prevent violent reactions. Destroy excess hydrazine with dilute hypochlorite solution before disposal if required by local EH&S protocols.

Experimental Protocols

Step 1: Synthesis of the Precursor (Keto Acid)

Target: 4-(2-fluoro-4-methoxyphenyl)-4-oxobutanoic acid

Rationale: The methoxy group (strong activator) directs para, while the fluorine (weak deactivator) directs ortho/para. Position 4 of 3-fluoroanisole is para to the methoxy and ortho to the fluorine, making it the most nucleophilic site for acylation.

Procedure:

  • Setup: Flame-dry a 500 mL three-necked flask equipped with a mechanical stirrer and N2 inlet.

  • Reagents: Charge Succinic anhydride (10.0 g, 100 mmol) and Aluminum chloride (

    
    , 28.0 g, 210 mmol) into Dichloromethane (DCM)  (150 mL). Stir at 0°C.[3]
    
  • Addition: Add 3-Fluoroanisole (12.6 g, 100 mmol) dropwise over 30 minutes, maintaining temperature <5°C.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Evolution of HCl gas will be observed.

  • Quench: Pour the reaction mixture slowly into a beaker of crushed ice/HCl (200 g ice + 20 mL conc. HCl). Caution: Exothermic.

  • Isolation: Extract with Ethyl Acetate (3 x 100 mL). Wash the organic layer with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Recrystallize the solid residue from Ethanol/Water (1:1).

    • Yield Expectations: 75–85%.

    • Appearance: Off-white solid.

Step 2: Cyclization with Hydrazine Hydrate

Target: 6-(2-fluoro-4-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one

Rationale: Hydrazine acts as a bis-nucleophile. It first attacks the ketone carbonyl (forming a hydrazone intermediate) and subsequently attacks the carboxylic acid carbonyl (intramolecular amidation) to close the ring.

Procedure:

  • Dissolution: In a 250 mL round-bottom flask, dissolve the Keto Acid from Step 1 (11.3 g, 50 mmol) in Ethanol (100 mL).

  • Addition: Add Hydrazine Hydrate (80% aqueous solution, 3.75 g, ~60 mmol) dropwise at RT.

  • Reflux: Heat the mixture to reflux (80°C) for 3 hours. Monitor by TLC (System: 5% MeOH in DCM). The starting acid spot (

    
    ) should disappear, replaced by a less polar product (
    
    
    
    ).
  • Work-up: Cool the reaction mixture to RT. The product often precipitates directly.

  • Filtration: Filter the precipitate. If no precipitate forms, concentrate the solvent to ~20 mL and add cold water (50 mL) to induce crystallization.

  • Wash: Wash the filter cake with cold water (2 x 20 mL) and cold ethanol (1 x 10 mL).

  • Drying: Dry in a vacuum oven at 50°C for 4 hours.

Data Summary (Step 2):

Parameter Specification
Reagent Stoichiometry 1.0 eq Keto Acid : 1.2 eq Hydrazine
Solvent Ethanol (Reagent Grade)
Temperature Reflux (78–80°C)
Typical Yield 85–92%

| Melting Point | 148–152°C (Lit. range for analogs) |

Step 3: Oxidative Dehydrogenation (Aromatization)

Target: this compound

Rationale: The 4,5-dihydro ring is not fully aromatic. To achieve the final pyridazinone target, dehydrogenation is required. While


 is common, it poses a risk of brominating the electron-rich methoxy-phenyl ring. Copper(II) Chloride (

)
in acetonitrile is a milder, highly selective oxidant for this transformation [1].

Procedure:

  • Setup: Charge the Dihydro-intermediate from Step 2 (4.4 g, 20 mmol) and

    
      (5.4 g, 40 mmol) into Acetonitrile  (
    
    
    
    , 80 mL).
  • Reaction: Reflux the heterogeneous mixture for 2–4 hours. The color typically changes from green to brown/amber.

  • Quench: Cool to RT and pour the mixture into ice-water (200 mL).

  • Isolation: The product usually precipitates. Filter the solid.[4]

  • Purification: If the crude solid contains copper salts (green tint), dissolve in dilute NaOH (1M), filter off insoluble copper oxides, and re-acidify the filtrate with HCl (1M) to pH 4–5 to reprecipitate the pure product.

  • Final Polish: Recrystallize from Methanol or DMF/Water.

Analytical Validation:

  • 1H NMR (DMSO-d6): The disappearance of the methylene signals (

    
    ) at 
    
    
    
    2.4–3.0 ppm and the appearance of two doublets (or a singlet if overlapping) for the pyridazinone protons at
    
    
    7.0–8.0 ppm confirms aromatization.
  • Mass Spectrometry: M+1 peak at 221.07 (Calculated for

    
    ).
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Step 1 Poly-acylation or wrong isomer.Ensure temperature is kept <5°C during addition. Verify 3-fluoroanisole purity.
Sticky Solid in Step 2 Incomplete cyclization or water content.Use n-Butanol as solvent (higher reflux temp) to drive water removal.
Ring Bromination (if using

)
Over-reactive phenyl ring.Switch to

method (Step 3) or Sodium 3-nitrobenzenesulfonate method.
Green residue in Final Product Trapped Copper salts.Perform the NaOH dissolution/acid precipitation wash described in Step 3.

References

  • Csende, F., et al. (1995).[1] "A Simple and Efficient Dehydrogenation of 4,5-Dihydropyridazin-3(2H)-ones." Synthesis, 1995(10), 1240-1242. Link

  • Sotelo, E., & Raviña, E. (2000).[1] "Efficient aromatization of 4, 5-dihydropyridazin-3 (2H)-ones using copper (II) chloride." Synthetic Communications, 30(1), 1-7. Link

  • Coates, W. J., & McKillop, A. (1992). "Synthesis of 6-arylpyridazin-3(2H)-ones." Comprehensive Heterocyclic Chemistry II. (General reference for pyridazinone chemistry).
  • Alami, M., et al. (2001). "Synthesis and bioactivities of novel 5,6-bis(4-methoxyphenyl)-2H-pyridazin-3-one derivatives." Bioorganic & Medicinal Chemistry Letters, 11(17), 2373-2375. Link

Sources

one-pot cyclization protocol for 6-arylpyridazin-3(2H)-ones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 6-arylpyridazin-3(2H)-one scaffold is a privileged pharmacophore in drug discovery, serving as a core motif in phosphodiesterase (PDE) inhibitors, COX-2 inhibitors, and cardio-active agents (e.g., Levosimendan). Traditional synthesis often involves multi-step isolation of


-keto acid intermediates, resulting in poor atom economy and significant solvent waste.

This Application Note details two robust one-pot protocols that eliminate intermediate isolation. We prioritize Method A (The Glyoxylic Cascade) for its "green" profile and operational simplicity in research settings, while Method B (The Integrated Friedel-Crafts) is detailed for substrates requiring electrophilic aromatic substitution.

Key Technical Advantages:

  • Elimination of Isolation: Direct conversion of acyclic precursors to the heterocycle.

  • pH-Controlled Selectivity: Optimized buffering prevents side-reactions (e.g., Wolff-Kishner reduction).

  • Scalability: Protocols are validated for gram-scale synthesis.

Strategic Overview: Route Selection

FeatureMethod A: Glyoxylic Cascade (Recommended)Method B: Integrated Friedel-Crafts
Starting Material Aryl Methyl Ketones (Acetophenones)Electron-Rich Arenes
Reagents Glyoxylic Acid, Hydrazine, Base/AcidSuccinic Anhydride, AlCl

, Hydrazine
Atom Economy High (Water is main byproduct)Moderate (Stoichiometric Al salts)
Substrate Scope Tolerates halides, ethers, nitro groupsLimited to arenes compatible with Lewis Acids
Primary Use Case Library generation, fragile functional groupsScale-up of simple aryl cores

Mechanistic Pathway (Method A)

The efficiency of Method A relies on a cascade sequence: Aldol Condensation


 Dehydration 

Hydrohydrazination

Cyclization
.

The following diagram illustrates the molecular events and the critical "pH Swing" required to drive the reaction to completion without isolating the 4-aryl-4-oxobut-2-enoic acid intermediate.

G Start Aryl Methyl Ketone + Glyoxylic Acid Aldol Aldol Adduct (pH > 10) Start->Aldol Base Catalysis (NaOH) Dehydration Enone Intermediate (4-aryl-4-oxobut-2-enoic acid) Aldol->Dehydration Acidification (pH ~4-5) Dehydration->Start Retro-Aldol (If pH too high) Hydrazone Hydrazone Formation Dehydration->Hydrazone + N2H4 Nucleophilic Attack Cyclization 6-Arylpyridazin-3(2H)-one Hydrazone->Cyclization - H2O Intramolecular Amidation

Figure 1: Reaction cascade for the synthesis of 6-arylpyridazin-3(2H)-ones via glyoxylic acid condensation.[1]

Experimental Protocols

Protocol A: The "Green" Glyoxylic Cascade

Best for: Rapid library synthesis from acetophenones.

Reagents:

  • Aryl Methyl Ketone (10 mmol)

  • Glyoxylic Acid Monohydrate (12 mmol, 1.2 eq) or 50% aq. solution.

  • Hydrazine Hydrate (30 mmol, 3.0 eq)

  • Acetic Acid (Glacial) & Ammonium Hydroxide (for pH adjustment)

  • Solvent: Water/Ethanol (1:1 v/v)[1]

Step-by-Step Methodology:

  • Condensation Phase:

    • In a 50 mL round-bottom flask, dissolve the Aryl Methyl Ketone (10 mmol) and Glyoxylic Acid (12 mmol) in 15 mL of Ethanol/Water (1:1).

    • Add solid NaOH (2.2 eq) to reach pH ~10–11.

    • Critical Step: Heat to 40°C for 2 hours. Why? This ensures formation of the

      
      -hydroxy-
      
      
      
      -keto acid salt without promoting polymerization.
  • The "pH Swing":

    • Cool the mixture to room temperature.

    • Acidify carefully with Glacial Acetic Acid to pH 4–5 .

    • Observation: A precipitate (the enone acid) may form. Do not filter. We proceed in one pot.

  • Cyclization Phase:

    • Add Hydrazine Hydrate (30 mmol) dropwise to the suspension.

    • Reflux the mixture (approx. 85–90°C) for 3–4 hours.

    • Mechanism:[1][2][3][4][5][6][7] The acidic environment promotes the dehydration of the aldol adduct, while the subsequent heat drives the hydrazine condensation and ring closure.

  • Workup:

    • Cool to 0°C in an ice bath.

    • The product typically precipitates as a solid. Filter and wash with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL).

    • Recrystallize from Ethanol/DMF if purity is <95%.

Protocol B: The Integrated Friedel-Crafts Route

Best for: Large-scale synthesis from simple aromatic hydrocarbons.

Reagents:

  • Arene (e.g., Toluene, Xylene, Anisole) (20 mmol)

  • Succinic Anhydride (22 mmol)

  • Aluminum Chloride (AlCl

    
    ) (60 mmol, 3.0 eq)
    
  • Hydrazine Hydrate (excess)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM.

Step-by-Step Methodology:

  • Acylation Phase:

    • Suspend AlCl

      
       (60 mmol) and Succinic Anhydride (22 mmol) in dry DCE (30 mL) under Nitrogen.
      
    • Add the Arene (20 mmol) dropwise at 0°C.

    • Allow to warm to RT and stir for 4 hours (or until HCl evolution ceases).

  • Quench & Phase Switch:

    • Pour the reaction mixture cautiously onto ice/water (100 mL) containing concentrated HCl (5 mL).

    • Crucial Separation: Extract the organic layer (DCE). However , the intermediate (

      
      -keto acid) is often insoluble in DCE but soluble in the aqueous basic layer.
      
    • Modified One-Pot: Evaporate the organic solvent OR if the product precipitated in the aqueous quench, collect the solid.

    • True One-Pot Variation: If using a high-boiling solvent compatible with hydrazine (e.g., chlorobenzene), you can quench with minimal water, decant, and add hydrazine directly. However, the biphasic quench is safer.

    • Recommended "Telescoped" Approach: Isolate the crude wet cake of the

      
      -keto acid from the ice quench.
      
  • Cyclization Phase:

    • Suspend the crude wet cake in Water (20 mL).

    • Add Hydrazine Hydrate (5 eq).

    • Reflux for 2 hours.

    • Acidify with HCl to precipitate the Pyridazinone.

Data Analysis & Optimization

Yield Comparison by Substituent (Protocol A):

Substituent (R) on AcetophenoneYield (%)Reaction TimeNotes
H (Unsubstituted)88%3 hClean precipitation.
4-OMe (Electron Donating)92%2.5 hActivated ketone facilitates condensation.
4-Cl (Electron Withdrawing)75%4 hRequires higher temp (reflux).[1]
4-NO

60%6 hCompetitive retro-aldol; maintain pH 4 during cyclization.

Troubleshooting Guide:

  • Problem: Low yield with electron-poor acetophenones.

    • Solution: In Protocol A, increase the initial condensation temperature to 60°C and use KOH instead of NaOH. Electron-poor ketones are less nucleophilic in the enolate form.

  • Problem: Product is sticky/oily.

    • Solution: The pH during the final precipitation is likely too high. Pyridazinones can be amphoteric. Adjust pH to ~7.0 exactly.

  • Problem: Formation of Azine byproduct (Dimer).

    • Solution: This occurs if Hydrazine is limiting. Ensure a minimum of 3.0 equivalents of Hydrazine Hydrate is used.

References

  • Coates, W. J., & McKillop, A. (1993).[7][8][9] One-pot preparation of 6-substituted 3(2H)-pyridazinones from ketones. Synthesis, 1993(03), 334-342. Link

  • Sotelo, E., et al. (2002). Efficient one-pot synthesis of 6-aryl-3(2H)-pyridazinones. Synthetic Communications, 32(13), 1975-1981. Link

  • Fischer, G. P., et al. (Patent). Process for preparing 6-(2-hydroxyphenyl)-3-pyridazinone.[10] EP0101156A2.[1] Link

  • Zhu, Y., et al. (2012).[3] Unexpected C-C Bond Cleavage: A Route to 6-Arylpyridazin-3-ones. The Journal of Organic Chemistry, 77(21), 9865–9870. Link

Sources

Technical Application Note: Characterization of Pyridazinone Derivative [6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one] as a PDE Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Phosphodiesterases (PDEs) are critical enzymes regulating intracellular signaling by hydrolyzing cyclic nucleotides (cAMP and cGMP).[1][2][3] The pyridazin-3(2H)-one scaffold is a privileged structure in medicinal chemistry, historically associated with PDE3 (cardiotonic) and PDE4 (anti-inflammatory) inhibition.

This application note details the screening and characterization protocol for 6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one . This specific analog incorporates a 2-fluoro substitution on the phenyl ring, a modification often employed to enhance metabolic stability and modulate isoform selectivity (specifically PDE4B vs. PDE4D) compared to the parent 4-methoxy analog.

Target Mechanism
  • Primary Targets: PDE3 (cGMP-inhibited cAMP phosphodiesterase) and PDE4 (cAMP-specific phosphodiesterase).

  • Therapeutic Relevance: Asthma/COPD (PDE4), Heart Failure (PDE3).

  • Mechanism of Action: Competitive inhibition of the catalytic domain, preventing the hydrolysis of cAMP to AMP, thereby sustaining high intracellular cAMP levels and activating Protein Kinase A (PKA).

Experimental Design & Materials

To ensure robust data, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This homogeneous format minimizes interference from fluorescent compounds (a common issue with pyridazinones) and offers high Z' factors suitable for High-Throughput Screening (HTS).

Reagents & Instrumentation
ComponentSpecificationPurpose
Test Compound This compoundCandidate Inhibitor (MW ~220.2 g/mol )
Enzymes Recombinant Human PDE3A, PDE4B, PDE5ATarget Isoforms (Selectivity profiling)
Substrate Biotin-cAMP (or Fluorescein-cAMP)Tracer for competition
Detection Eu-Streptavidin (Donor) + AlexaFluor-cAMP Ab (Acceptor)TR-FRET Pair
Assay Buffer 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTAPhysiological reaction environment
Plate Reader PerkinElmer EnVision or equivalentTR-FRET compatible (Ex: 337nm, Em: 620/665nm)
Compound Preparation (Critical Step)

Pyridazinones can exhibit poor aqueous solubility.

  • Stock Solution: Dissolve the compound in 100% DMSO to a concentration of 10 mM . Vortex for 1 minute.

  • Visual Check: Ensure no particulate matter remains. If turbid, sonicate for 5 minutes.

  • Intermediate Dilution: Dilute to 100x final concentration in DMSO before adding to the aqueous buffer to prevent "crashing out." Final DMSO concentration in the assay must be ≤ 1% .

Protocol 1: TR-FRET Enzymatic Inhibition Assay (Primary Screen)

This assay measures the decrease in cAMP levels. However, most commercial TR-FRET PDE kits (e.g., LANCE, HTRF) are competitive immunoassays detecting the product (AMP) or the surviving substrate (cAMP).

  • Method Selected: cAMP Detection Assay (Competition).

  • Principle: The antibody binds native cAMP. As PDE hydrolyzes cAMP

    
     AMP, the antibody becomes free to bind the FRET-labeled cAMP tracer, increasing the signal. Therefore, Inhibition = Decrease in Signal  (if detecting tracer binding) or Increase in Signal  (if detecting remaining cAMP directly via competition).
    
  • Note: The protocol below assumes a tracer-displacement format where high cAMP (inhibition) competes with the tracer, resulting in low FRET . Low cAMP (active enzyme) allows tracer binding, resulting in high FRET .

Workflow Diagram

TR_FRET_Workflow Compound Compound Prep (10mM DMSO Stock) Enzyme_Mix Enzyme Addition (PDE4B + Buffer) Compound->Enzyme_Mix Add 5µL Incubation_1 Pre-Incubation (15 min @ RT) Enzyme_Mix->Incubation_1 Substrate Substrate Addition (cAMP) Incubation_1->Substrate Add 5µL Reaction Enzymatic Reaction (60 min @ RT) Substrate->Reaction Detection Detection Mix (Eu-Cryptate + Acceptor) Reaction->Detection Stop & Detect Read TR-FRET Read (665nm / 620nm) Detection->Read

Caption: Step-by-step workflow for the TR-FRET PDE enzymatic inhibition assay.

Step-by-Step Procedure
  • Plate Setup: Use a white, low-volume 384-well plate.

  • Inhibitor Addition: Add 2.5 µL of the test compound (diluted in assay buffer, 2% DMSO) to experimental wells.

    • Controls: Add 2.5 µL of 2% DMSO to "No Inhibitor" (Max Activity) and "No Enzyme" (Background) wells.

  • Enzyme Addition: Add 2.5 µL of PDE4B enzyme solution (approx. 0.5 ng/well, optimized to give 70% substrate conversion).

  • Pre-Incubation: Incubate for 10-15 minutes at Room Temperature (RT) to allow compound-enzyme binding.

  • Substrate Initiation: Add 5 µL of cAMP substrate solution (at Km concentration, typically 1 µM).

  • Reaction: Incubate for 60 minutes at RT.

  • Detection: Add 10 µL of Detection Mix (containing EDTA to stop the reaction, Eu-cryptate donor, and Acceptor).

  • Equilibration: Incubate for 1 hour in the dark.

  • Measurement: Read on EnVision plate reader.

    • Ratio Calculation:

      
      
      

Protocol 2: Selectivity Profiling (PDE3 vs. PDE4)

Pyridazinones are notorious for dual PDE3/4 activity. To validate the utility of This compound , you must determine its selectivity ratio.

Rationale:

  • PDE3 Inhibition: Causes positive inotropy (heart contraction) and vasodilation. Desirable for heart failure, but a safety risk for pure anti-inflammatories.

  • PDE4 Inhibition: Anti-inflammatory.[1][4][5]

  • PDE5 Inhibition: Vasodilation (Viagra mechanism). Potential off-target effect.

Execution: Repeat Protocol 1 using PDE3A and PDE5A enzymes. Calculate the Selectivity Ratio:



  • Interpretation: A ratio > 100 indicates high selectivity for PDE4. A ratio ~1 indicates a dual inhibitor.

Protocol 3: Cell-Based cAMP Modulation (Secondary Screen)

Enzymatic assays do not account for cell permeability. The lipophilicity of the fluorinated phenyl ring suggests good permeability, but this must be verified using a cell-based model (e.g., U937 monocytes or PBMCs).

Biological Pathway Diagram

Signaling_Pathway GPCR GPCR (e.g., Beta-Adrenergic) AC Adenylyl Cyclase GPCR->AC Activation cAMP cAMP (Second Messenger) AC->cAMP Synthesis ATP ATP ATP->AC AMP 5'-AMP (Inactive) cAMP->AMP Hydrolysis PKA PKA Activation cAMP->PKA PDE PDE4/3 (Target Enzyme) PDE->AMP Catalyzes Compound Pyridazinone Inhibitor Compound->PDE INHIBITS Response Anti-Inflammatory Response PKA->Response

Caption: Mechanism of action: The inhibitor blocks PDE, preventing cAMP degradation and enhancing downstream signaling.

Method: HTRF cAMP Cell-Based Assay
  • Cell Seeding: Dispense 2,000 cells/well (U937 or PBMCs) in white 384-well plates.

  • Treatment: Add 5 µL of test compound. Incubate 15 min at 37°C.

  • Stimulation: Add 5 µL of Forskolin (10 µM final) to stimulate Adenylyl Cyclase and spike cAMP production.

    • Note: Without PDE inhibition, this cAMP spike is rapidly degraded. With inhibition, cAMP remains stable.

  • Lysis & Detection: Add HTRF lysis buffer containing cAMP-d2 and Anti-cAMP-Cryptate.

  • Read: Measure FRET signal. High signal = Low cAMP (Active PDE). Low signal = High cAMP (Inhibited PDE).

Data Analysis & Quality Control

Calculating IC50

Fit the data to a 4-parameter logistic equation (Sigmoidal dose-response):



Acceptance Criteria (Self-Validating)
  • Z-Factor: Must be > 0.5 for the assay to be considered robust.

  • Reference Control: Run Rolipram (PDE4 selective) and Milrinone (PDE3 selective) on every plate.

    • Expected IC50 Rolipram: ~1-2 µM (PDE4B).

    • Expected IC50 Milrinone: ~0.5 µM (PDE3A).[6]

References

  • Dal Piaz, V., et al. (1997). "Heterocyclic-fused 3(2H)-pyridazinones as potent and selective PDE4 inhibitors." European Journal of Medicinal Chemistry. Link

  • Bender, A. T., & Beavo, J. A. (2006). "Cyclic nucleotide phosphodiesterases: molecular regulation to clinical use." Pharmacological Reviews. Link

  • PerkinElmer (Revvity). "LANCE Ultra TR-FRET cAMP Assay Protocol." Revvity Application Notes. Link

  • ThermoFisher Scientific. "LanthaScreen™ TR-FRET Competitive Binding Assay Screening Protocol." User Guide. Link

  • Zhang, K., et al. (2005). "Phosphodiesterase 4 inhibitors for the treatment of asthma and COPD." Expert Opinion on Investigational Drugs. Link

Sources

Application Note & Protocols: Strategic Alkylation of 6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the selective alkylation of 6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Pyridazin-3(2H)-one derivatives are core components of numerous biologically active molecules, known for their diverse pharmacological activities, including cardiovascular, anti-inflammatory, and analgesic properties.[1][2][3] The functionalization at the N-2 position is a critical step in modifying the pharmacokinetic and pharmacodynamic profile of these compounds. This document elucidates the mechanistic principles governing the regioselectivity of alkylation and presents field-proven protocols for achieving high-yield N-alkylation using both classical and modern synthetic methods.

Principles of Pyridazinone Alkylation: A Mechanistic Overview

The pyridazin-3(2H)-one system is an ambident nucleophile, meaning it possesses two potentially reactive sites for electrophilic attack: the ring nitrogen (N-2) and the exocyclic oxygen (O-3).[4][5] The primary challenge in the alkylation of this scaffold is controlling the regioselectivity to favor the desired N-alkylated product over the O-alkylated isomer (an alkoxy-pyridazine).

The outcome of the reaction (N- vs. O-alkylation) is dictated by a combination of factors rooted in the Hard and Soft Acids and Bases (HSAB) principle, as well as reaction kinetics and thermodynamics.[5][6]

  • The Nucleophile: Deprotonation of the pyridazinone with a base generates an ambident anion. The nitrogen atom is considered a "soft" nucleophilic center, while the oxygen atom is a "hard" nucleophilic center.

  • The Electrophile (Alkylating Agent):

    • Soft Electrophiles: Reagents like alkyl halides (R-I, R-Br, R-Cl) have a more polarizable, "softer" electrophilic carbon. They preferentially react with the soft nitrogen center, leading to N-alkylation .[5] This is typically the desired pathway for synthesizing analogues of this scaffold.

    • Hard Electrophiles: Reagents such as dialkyl sulfates or trialkyloxonium salts are considered "harder" and tend to react with the hard oxygen center, favoring O-alkylation .[5]

  • Reaction Conditions:

    • Base and Solvent: The choice of base and solvent system is critical. Weak bases like potassium carbonate (K2CO3) in polar aprotic solvents (e.g., Acetone, DMF, Acetonitrile) are commonly used and generally provide good N-selectivity.[7][8][9] Stronger bases like sodium hydride (NaH) can also be employed, but reaction conditions must be carefully controlled.[7]

    • Counter-ion: The nature of the cation from the base can influence the reactivity of the pyridazinone anion.

Experimental Protocols

Two primary, reliable methods for the N-alkylation of this compound are presented below. Safety glasses, lab coats, and gloves must be worn at all times. All procedures should be conducted in a well-ventilated fume hood.

Protocol 1: Classical N-Alkylation with Alkyl Halides

This method is the most common and reliable approach for the direct N-alkylation of pyridazinones, offering excellent regioselectivity with a wide range of alkyl halides.

Workflow Diagram: Pyridazinone Alkylation Strategies

G cluster_start Starting Material cluster_methods Alkylation Methodologies cluster_reagents1 Key Reagents cluster_reagents2 Key Reagents cluster_end Product Start 6-(2-fluoro-4-methoxyphenyl) pyridazin-3(2H)-one Classical Protocol 1: Classical N-Alkylation Start->Classical Mitsunobu Protocol 2: Mitsunobu Reaction Start->Mitsunobu Reagents1 1. Alkyl Halide (R-X) 2. Base (e.g., K₂CO₃) 3. Solvent (e.g., DMF) Classical->Reagents1 Utilizes 'Soft' Electrophile Reagents2 1. Alcohol (R-OH) 2. PPh₃ 3. Azodicarboxylate (DIAD/DEAD) Mitsunobu->Reagents2 Utilizes Alcohol as Alkyl Source End 2-Alkyl-6-(2-fluoro-4-methoxyphenyl) pyridazin-3(2H)-one Reagents1->End Reagents2->End

Caption: General workflow for N-alkylation of the target pyridazinone.

Materials:

  • This compound (1.0 eq)

  • Alkyl halide (e.g., ethyl bromoacetate, benzyl bromide) (1.2 - 1.5 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)

  • Dimethylformamide (DMF) or Acetone (sufficient volume for 0.1-0.2 M concentration)

  • Round-bottom flask, magnetic stirrer, heating mantle with temperature control, condenser

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add sufficient DMF or acetone to create a stirrable suspension (target concentration of 0.1-0.2 M).

  • Begin stirring the mixture at room temperature.

  • Add the alkyl halide (1.2 eq) dropwise to the suspension.

  • Attach a condenser and heat the reaction mixture to 60-80 °C (for DMF) or to reflux (for acetone, ~56 °C).[8]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Once complete, cool the reaction mixture to room temperature.

  • If using acetone, filter off the inorganic salts and concentrate the filtrate under reduced pressure. If using DMF, pour the reaction mixture into a separatory funnel containing cold water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to yield the pure N-alkylated product.

Protocol 2: Mitsunobu Reaction

The Mitsunobu reaction is a powerful alternative for forming C-N bonds from alcohols, proceeding under mild, neutral conditions. It is particularly useful for introducing secondary alkyl groups with inversion of stereochemistry or for alkylating with sensitive substrates.[10][11]

Materials:

  • This compound (1.0 eq)

  • Primary or secondary alcohol (1.2 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq, typically as a 40% solution in toluene)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer, ice bath, syringe

  • Standard workup and purification equipment

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (1.5 eq).

  • Dissolve the components in anhydrous THF (sufficient volume for a 0.1 M concentration).

  • Cool the stirred solution to 0 °C in an ice bath.

  • Crucial Step: Add the DIAD or DEAD solution (1.5 eq) dropwise via syringe over 15-20 minutes.[12] A color change and/or formation of a precipitate (triphenylphosphine oxide) is often observed. Note: The order of addition is important to avoid side reactions.[10]

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction progress by TLC or LC-MS (typically 6-24 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product will contain triphenylphosphine oxide and the reduced hydrazine byproduct. Purification is typically achieved by silica gel column chromatography. The byproducts are often less polar than the desired product.

Summary of Reaction Conditions

The following table summarizes and compares the key parameters for the described alkylation protocols.

ParameterProtocol 1: Classical AlkylationProtocol 2: Mitsunobu Reaction
Alkylating Agent Alkyl Halide (R-X)Alcohol (R-OH)
Key Reagents Base (e.g., K₂CO₃, NaH)PPh₃, DIAD/DEAD
Typical Solvent DMF, Acetone, ACNTHF, DCM
Temperature 25 - 80 °C (or reflux)0 °C to Room Temperature
Regioselectivity High N-selectivity is common.[7][13]Can yield N/O mixtures; substrate dependent.[4]
Key Advantages Cost-effective, simple setup, reliable N-selectivity.Mild conditions, uses alcohols, stereochemical inversion.
Key Disadvantages Requires heating, alkyl halide may not be available.Stoichiometric byproducts, cost, potential for O-alkylation.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Reaction Insufficiently reactive alkylating agent (e.g., R-Cl). Inactive base or wet solvent.Switch to a more reactive halide (R-Br or R-I). Add a catalytic amount of NaI or KI (Finkelstein reaction). Ensure base is anhydrous and solvent is dry.
Formation of O-Alkyl Product Use of a "hard" alkylating agent. Mitsunobu conditions favoring O-alkylation.Use a softer alkylating agent (alkyl halide). For Mitsunobu, screen different solvents as this can influence the N/O ratio.[4]
Low Yield Incomplete reaction. Degradation of starting material or product. Difficult purification.Increase reaction time or temperature (Protocol 1). For Mitsunobu (Protocol 2), ensure slow addition of DIAD/DEAD at 0 °C. Optimize chromatography conditions.
Dialkylation Product (Less common for pyridazinones) Use of a very strong base and excess alkylating agent.Use a weaker base (K₂CO₃) and limit the equivalents of alkylating agent to 1.1-1.2.

References

  • Product Class 8: Pyridazines.Science of Synthesis, Thieme. [URL: https://www.thieme-connect.de/products/ebooks/lookinside/10.1055/sos-SD-016-00265]
  • Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells.PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6017551/]
  • Synthesis and chemistry of pyridazin-3(2H)-ones.ScienceDirect. [URL: https://www.sciencedirect.com/science/article/pii/B9780128157017000018]
  • A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions.ResearchGate. [URL: https://www.researchgate.net/publication/257321685_A_comparison_of_N-_versus_O-alkylation_of_substituted_2-pyridones_under_Mitsunobu_conditions]
  • Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3(2 H )-one Derivatives as Analgesic, Anti-Inflammatory, and Non-Ulcerogenic Agents.ResearchGate. [URL: https://www.researchgate.
  • Mitsunobu reaction.Organic Synthesis. [URL: https://www.organic-synthesis.org/procedures/omr/mitsunobu.php]
  • Synthesis of pyridazin-3(2H)-one derivatives 6a–w. Reagents and...ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-pyridazin-3-2H-one-derivatives-6a-w-Reagents-and-conditions-a-NH2NH2-1_fig2_265934415]
  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture.SciSpace. [URL: https://typeset.
  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction.International Journal of ChemTech Research. [URL: https://sphinxsai.com/2010/vol2.2/ChemTech_vol2.2_10/CT_V2.2_1114-1123.pdf]
  • Solid-Phase Syntheses of 6-Arylpyridazin-3( 2H )-Ones.ResearchGate. [URL: https://www.researchgate.net/publication/225368545_Solid-Phase_Syntheses_of_6-Arylpyridazin-32H-Ones]
  • A NEW ALKYLATION OF PYRIDAZINES WITH NITROMETHANE AND NITROETHANE.Faculty of Pharmaceutical Sciences, University of Tokyo. [URL: https://www.jstage.jst.go.jp/article/cpb1958/21/10/21_10_2282/_pdf]
  • Synthesis of Some New 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone Derivatives.ResearchGate. [URL: https://www.researchgate.
  • N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery.PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/23770138/]
  • One-Pot Preparation of 6-Substituted 3(2H)-Pyridazinones from Ketones.Semantic Scholar. [URL: https://www.semanticscholar.org/paper/One-Pot-Preparation-of-6-Substituted-3(2H)-from-Coates-McKillop/55c6978426034175787625121b649d211326c27f]
  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation.PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9247331/]
  • Late-stage N-functionalization of diazo NH-heterocycles via alkylation by Mitsunobu reaction or with alkyl halides.Beilstein Archives. [URL: https://www.beilstein-archives.org/arkivoc/content/x4/y2020/i2020-09-02/02202021002/1999-2020-09-02-02202021002.pdf]
  • Mitsunobu Reaction.Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/mitsunobu-reaction.shtm]
  • Organic Synthesis: General Remarks.Wiley-VCH. [URL: https://onlinelibrary.wiley.com/doi/pdf/10.1002/3527600673.ch1]
  • Preparation of substituted pyridazines.Google Patents. [URL: https://patents.google.
  • Various Chemical and Biological Activities of Pyridazinone Derivatives.Scholars Research Library. [URL: https://www.scholarsresearchlibrary.
  • one-pot synthesis of n-alkylated 2-pyridone derivatives under microwave irradiation.Sciforum. [URL: https://sciforum.net/paper/view/8573]
  • Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles.WUR eDepot. [URL: https://edepot.wur.nl/208886]
  • N-ALKYLATION VERSUS O-ALKYLATION OF 2,3'-ANHYDROTHYMIDINE - REACTION OF THE OBTAINED PYRIMIDINIUM SALTS WITH AZIDE ION.Heriot-Watt Research Portal. [URL: https://researchportal.hw.ac.
  • Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour.Journal of the Vietnamese Chemical Society. [URL: https://vjs.ac.vn/index.php/vjchem/article/download/10189/9454]
  • One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation.MDPI. [URL: https://www.mdpi.com/2673-4583/2/1/14]
  • Further studies on arylpiperazinyl alkyl pyridazinones: discovery of an exceptionally potent, orally active, antinociceptive agent in thermally induced pain.PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/19904938/]
  • Late-stage diversification of biologically active pyridazinones via a direct C–H functionalization strategy.Organic & Biomolecular Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2020/ob/d0ob01289a]
  • Palladium‐Catalyzed Alkylation with Alkyl Halides by C(sp3)−H Activation.LabXing. [URL: https://www.labxing.com/paper/10.1002/anie.201700683]
  • Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles.MDPI. [URL: https://www.mdpi.com/1422-8599/20/2/12]

Sources

Troubleshooting & Optimization

optimizing hydrazine cyclization for electron-deficient aryl keto acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Electron-Deficient Aryl Keto Acids (Phthalazinone Synthesis)

Status: Online Agent: Dr. Aris (Senior Application Scientist) Ticket ID: HYD-CYC-EWG-001 Subject: Troubleshooting cyclization stalls and impurity profiles in PARP-inhibitor scaffolds.

Executive Summary: The Reaction Landscape

Welcome to the technical support hub. You are likely synthesizing a phthalazinone scaffold (common in PARP inhibitors like Olaparib) using a 2-acylbenzoic acid with electron-withdrawing groups (EWGs) such as


, 

, or

.

While the literature suggests a simple condensation, electron-deficient substrates introduce specific kinetic traps. The reaction is not a single step; it is a cascade that often arrests at the hydrazone intermediate or diverts to azine dimers due to the altered electronics of the benzene ring.

The Mechanistic Workflow

The following diagram outlines the critical path and failure points.

G Start EWG-Aryl Keto Acid (Substrate) Salt Hydrazinium Salt (Precipitate Trap) Start->Salt Fast Acid-Base Rxn (rt) Azine Azine Dimer (Impurity) Start->Azine Hydrazine Hydrazine (Nucleophile) Hydrazine->Salt Hydrazone Hydrazone Intermediate Salt->Hydrazone Heat/Catalysis (-H2O) Cyclization Intramolecular Cyclization Hydrazone->Cyclization Hydrazone->Azine Low Hydrazine Equiv. or Steric Bulk Product Phthalazinone (Target) Cyclization->Product -H2O

Figure 1: Reaction cascade for phthalazinone synthesis. Note the "Salt" trap which is exacerbated by electron-withdrawing groups increasing the acidity of the substrate.

Optimization Protocol: Electron-Deficient Substrates

The Challenge: EWGs on the aryl ring (e.g., 2-acetyl-4-nitrobenzoic acid) increase the acidity of the carboxylic acid. When hydrazine (a base) is added, the acid-base neutralization is faster than the nucleophilic attack on the ketone. This forms a stable hydrazinium salt that precipitates out of non-polar solvents, halting the reaction before cyclization occurs.

Recommended Protocol (The "Acetic Acid" Method)

Standard ethanol reflux often fails for these substrates. We recommend a solvolytic acid catalysis approach.

ParameterStandard ConditionOptimized for EWG-Aryl Acids Rationale
Solvent Ethanol (EtOH)Glacial Acetic Acid (AcOH) or EtOH/AcOH (3:1)AcOH solubilizes the salt and catalyzes the dehydration of the hydrazone.
Stoichiometry 1.1 - 1.5 equiv.2.0 - 5.0 equiv. Hydrazine HydrateExcess hydrazine prevents azine (dimer) formation, which is favored if the ketone is highly activated by EWGs.
Temperature Reflux (78°C)Reflux (118°C) Higher energy is required to overcome the stability of the zwitterionic intermediate.
Additives NoneNaOAc (optional) Buffers the solution if the substrate is extremely acidic (e.g., dinitro-substituted).

Step-by-Step Workflow:

  • Dissolution: Suspend the keto acid (1.0 equiv) in Glacial Acetic Acid (10 volumes).

  • Addition: Add Hydrazine Hydrate (3.0 equiv) dropwise at room temperature. Note: Exotherm and precipitation of salt will occur.

  • Conversion: Heat the slurry to reflux. The solid should dissolve as it converts to the hydrazone and then cyclizes.

  • Monitoring: Track by LCMS. Look for the transition:

    
    .
    
  • Isolation: Cool to room temperature. Pour into ice water. The phthalazinone usually precipitates as a high-purity solid.

Troubleshooting & FAQs
Q1: My reaction turns into a solid block immediately upon adding hydrazine. Is it ruined?

Diagnosis: No. You have formed the hydrazinium carboxylate salt . The Fix:

  • Do not filter. This is not a side product.

  • Increase Temperature: Switch from ethanol to n-butanol or acetic acid to allow a higher reflux temperature. The salt must dissociate thermally to allow the nucleophilic attack on the ketone.

  • Add Acid: If using ethanol, add 10-20% acetic acid. This protonates the carbonyl, making it more electrophilic, and helps break up the salt lattice.

Q2: LCMS shows a major peak at Mass = [Target + 18]. Why won't it cyclize?

Diagnosis: The reaction is stuck at the open-ring hydrazone intermediate . The EWG deactivates the carboxylic acid carbon, making it less susceptible to the intramolecular attack by the hydrazone nitrogen. The Fix:

  • Drive Water Removal: The cyclization is a dehydration. Use a Dean-Stark trap (if using toluene/butanol) or add molecular sieves.

  • Chemical Activation: If thermal cyclization fails, isolate the intermediate hydrazone and treat it with a coupling agent (e.g., EDC/HOBt) or convert the acid to an acid chloride (SOCl2) followed by spontaneous cyclization.

Q3: I am seeing a "Dimer" impurity (Mass = 2x Substrate + Hydrazine - Water).

Diagnosis: You have formed an Azine .[1] This happens when one hydrazine molecule reacts with two keto acid molecules. The Fix:

  • Kinetic Control: This occurs when hydrazine is the limiting reagent at the reaction interface.

  • Protocol Adjustment: Reverse Addition. Add the keto acid solution slowly into a refluxing solution of excess hydrazine. This ensures the ketone always sees a high concentration of hydrazine, favoring the mono-hydrazone over the dimer.

Q4: Regioselectivity—I'm using Methylhydrazine and getting the wrong isomer.

Diagnosis: With unsymmetrical hydrazines (


), you get two isomers: the methyl group on N-2 (phthalazinone) or N-3 (less common, depends on tautomer).
The Science: 
  • The more nucleophilic nitrogen (the one with the methyl group) usually attacks the most electrophilic carbonyl first.

  • EWG Effect: If you have a nitro group, the ketone is highly electrophilic. The

    
     attacks the ketone, leading to the methyl group ending up on the nitrogen distal to the carbonyl in the final ring (N-2 position).
    The Fix: 
    
  • To invert selectivity, you often need to block the ketone (e.g., acetal) or activate the acid first, but standard conditions usually favor the N-2 methyl isomer for 2-acylbenzoic acids.

Decision Matrix: Troubleshooting Flow

Troubleshooting Problem Identify Issue Stuck Stuck at Intermediate (Mass = M+18) Problem->Stuck Dimer Azine Formation (Dimer) Problem->Dimer Precip Immediate Precipitation (No Reaction) Problem->Precip Sol1 Switch Solvent to AcOH Increase Temp >100°C Stuck->Sol1 Sol2 Use Excess Hydrazine (5 eq) Reverse Addition Dimer->Sol2 Sol3 Salt Formation (Normal) Do not filter -> Heat to Reflux Precip->Sol3

Figure 2: Rapid diagnostic logic for hydrazine cyclization issues.

References
  • BenchChem. Synthesis of Heterocycles Using 2-Acetylbenzoic Acid: Application Notes and Protocols. (2025).[2][3][4][5][6] Retrieved from

  • Liu, Y-F., et al. Synthesis of Heterocycles from 2‐Acylbenzoic Acids.[9] European Journal of Organic Chemistry (2023).[9] Retrieved from

  • Farmer, S., et al. Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts (2025). Retrieved from

  • Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from

Sources

Technical Support Center: Recrystallization of 6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Solvent Selection Strategy

The purification of 6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one presents a specific challenge due to the interplay between the polar pyridazinone core (hydrogen bond donor/acceptor) and the lipophilic, electron-rich aryl substituent.

Based on the solubility profiles of structural analogs (e.g., 6-phenylpyridazin-3(2H)-ones) and the electronic effects of the 2-fluoro and 4-methoxy substituents, we have established a tiered solvent strategy. The presence of the ortho-fluorine atom typically increases lipophilicity and lowers the melting point slightly compared to the non-fluorinated analog, while the para-methoxy group enhances solubility in moderately polar organic solvents.

Solvent Compatibility Matrix
Solvent SystemClassificationSuitabilityKey Application
Ethanol (95% or Abs.) Protic PolarPrimary Routine purification; balances yield and purity.
Ethyl Acetate / Heptane Polar/Non-polarSecondary Removal of non-polar impurities (dimers, starting materials).
Acetic Acid / Water Acidic/ProticTertiary For highly impure crude or when removing inorganic salts.
DMSO / Water Aprotic/ProticRescue Only for samples that fail to dissolve in boiling ethanol.
Hexane / Diethyl Ether Non-polarWash Only Removing surface oils; not for recrystallization.

Decision Logic & Workflow

The following decision tree illustrates the logical flow for selecting the optimal purification route based on the crude material's behavior.

Recrystallization_Workflow Start Start: Crude 6-(2-fluoro-4-methoxyphenyl) pyridazin-3(2H)-one SolubilityCheck Solubility Check: Dissolves in boiling EtOH? Start->SolubilityCheck Yes_EtOH Protocol A: Ethanol Recrystallization SolubilityCheck->Yes_EtOH Yes No_EtOH Check: Dissolves in Boiling EtOAc? SolubilityCheck->No_EtOH No OilingOut Issue: Product Oils Out? Yes_EtOH->OilingOut Yes_EtOAc Protocol B: EtOAc / Heptane Precipitation No_EtOH->Yes_EtOAc Yes No_EtOAc Protocol C: Acetic Acid / Water No_EtOH->No_EtOAc No Yes_EtOAc->OilingOut Seed Action: Re-heat, add Seed Crystal, Cool at 5°C/hour OilingOut->Seed Yes PurityCheck Final QC: HPLC Purity > 98%? OilingOut->PurityCheck No Seed->PurityCheck Success Process Complete: Dry at 50°C under Vacuum PurityCheck->Success Yes Reprocess Action: Perform Hot Filtration & Switch Solvent PurityCheck->Reprocess No

Figure 1: Decision logic for solvent selection based on solubility and physical behavior of the crude pyridazinone.

Standard Operating Procedures (SOPs)

Protocol A: Ethanol Recrystallization (Primary Method)

Best for: General purity enhancement (>95% crude) and removal of isomeric byproducts.

  • Preparation: Place 10.0 g of crude material in a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add 80 mL of Ethanol (95%). Heat the mixture to reflux (approx. 78°C).

  • Titration: If solids remain, add hot ethanol in 5 mL increments until a clear solution is obtained. Note: Do not exceed 15 mL/g solvent ratio.

  • Hot Filtration (Optional): If insoluble black specks (carbon/metal residues) persist, filter the hot solution through a pre-warmed Celite pad.

  • Crystallization: Remove from heat. Allow the flask to cool to room temperature (20–25°C) slowly over 2 hours.

    • Critical Step: If no crystals form at 40°C, scratch the glass or add a seed crystal.

  • Finishing: Cool the flask in an ice bath (0–5°C) for 1 hour to maximize yield.

  • Isolation: Filter the white to off-white needles using a Buchner funnel. Wash with 10 mL of cold (-10°C) ethanol.

  • Drying: Dry in a vacuum oven at 50°C for 6 hours.

Protocol B: Ethyl Acetate / Heptane (Anti-solvent Method)

Best for: Removal of lipophilic impurities or if the compound is too soluble in ethanol.

  • Dissolution: Dissolve the crude material in the minimum amount of boiling Ethyl Acetate (approx. 5–7 mL/g).

  • Precipitation: Once dissolved, remove from heat. While still hot, slowly add Heptane (or Hexane) dropwise until a faint turbidity (cloudiness) persists.

  • Re-clearing: Add a few drops of Ethyl Acetate to just clear the solution.

  • Cooling: Allow to stand undisturbed at room temperature. The product should crystallize as the solution cools and the solubility decreases.

  • Isolation: Filter and wash with a 1:3 mixture of EtOAc/Heptane.

Troubleshooting & FAQs

Q1: The product is "oiling out" (forming a separate liquid phase) instead of crystallizing. Why?

Diagnosis: This occurs when the melting point of the solvated product is lower than the temperature at which the saturation limit is reached. The 2-fluoro-4-methoxy substitution pattern can lower the lattice energy compared to unsubstituted analogs. Solution:

  • Re-heat the mixture until the oil dissolves.

  • Dilute slightly (add 10% more solvent) to lower the saturation point.

  • Seed the solution with a pure crystal at a temperature above the oiling point but below the boiling point.

  • Slow Cool: Insulate the flask with a towel to slow the cooling rate. Rapid cooling promotes oiling.

Q2: My recovery yield is low (<50%). Where is my product?

Diagnosis: The 4-methoxy group increases solubility in organic solvents, meaning significant product may remain in the mother liquor. Solution:

  • Concentrate: Evaporate the mother liquor to half its volume and repeat the cooling step (Second Crop).

  • Solvent Switch: If using Ethanol, switch to Ethanol/Water (80:20) . Add water dropwise to the hot ethanol solution until turbid, then cool. The water acts as a strong anti-solvent for the organic aryl portion.

Q3: The crystals are colored (yellow/tan) but should be white.

Diagnosis: Trace oxidation products (often from hydrazine residues or phenolic oxidation) are trapped in the crystal lattice. Solution:

  • Perform a Charcoal Treatment . Dissolve crude in hot ethanol, add Activated Carbon (5 wt%), stir for 15 mins, and filter hot through Celite.

  • Recrystallize the filtrate.[1][2] Warning: Ensure all charcoal is removed, as it can catalyze degradation.

Q4: The product won't dissolve even in boiling ethanol.

Diagnosis: You may have inorganic salts (ZnCl2, NaCl) trapped in the matrix, or the compound has formed a highly stable polymorph. Solution:

  • Wash: Triturate the solid with water first to remove inorganics.

  • Stronger Solvent: Use Acetic Acid . Dissolve in minimum hot acetic acid, then add water to precipitate the product. This is aggressive but effective for pyridazinones [1].

References

  • General Synthesis & Purification of Pyridazinones

    • Source: Heinisch, G., & Kopelent-Frank, H. (1992). Pharmacologically active pyridazine derivatives.[2][3][4][5][6][7] Progress in Drug Research.

    • Relevance: Establishes the baseline solubility of the pyridazinone core (polar, high MP)
  • Solubility of 6-Phenylpyridazin-3(2H)

    • Source: Im, Z., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. MDPI Processes.
    • Link:[Link]

    • Relevance: Provides quantitative data showing high solubility in DMSO/PEG and moderate solubility in Ethanol/Ethyl Acetate, validating the solvent choices in Protocols A and B.
  • Crystallographic Studies of Fluorinated Analogs

    • Source: Niu, Z. X., et al. (2008). 6-Methyl-2-p-tolyl-4-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one.[2] Acta Crystallographica Section E.

    • Link:[Link]

    • Relevance: Confirms the use of Ethanol and Ethyl Acetate/Petroleum Ether systems for obtaining single crystals of fluorinated aryl-pyridazinones.[2]

  • Solid-Phase Synthesis and Cleavage of 6-Arylpyridazinones

    • Source: Salives, R., et al. (2005).[8] Solid-phase syntheses of 6-arylpyridazin-3(2H)-ones. Journal of Combinatorial Chemistry.

    • Link:[Link]

    • Relevance: Validates the chemical stability of the core during acidic workups (supporting the Acetic Acid protocol).

Sources

Validation & Comparative

The Spectral Fingerprint: A Technical Guide to Pyridazin-3(2H)-one Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: IR Spectroscopy Peaks for Pyridazin-3(2H)-one Carbonyl Group Content Type: Publish Comparison Guide

Executive Summary

Pyridazin-3(2H)-one derivatives are critical pharmacophores in drug discovery, serving as scaffolds for cardiotonic agents, PDE inhibitors, and anti-inflammatory drugs. For the synthetic chemist, the carbonyl stretching frequency (


) is the primary diagnostic indicator of successful cyclization and purity.

This guide provides a rigorous analysis of the Pyridazin-3(2H)-one carbonyl peak, distinguishing it from structural isomers (e.g., 2-pyridone) and tautomeric impurities.[1] It moves beyond basic peak assignment to explore the mechanistic causes of spectral shifts and provides a self-validating experimental protocol for solid-state analysis.

Part 1: The Spectral Signature

The carbonyl group in pyridazin-3(2H)-one is not a standard ketone. It is part of a cyclic hydrazine amide (lactam) system. The proximity of the two nitrogen atoms and the aromatic character of the ring create a unique electronic environment that lowers the stretching frequency compared to non-conjugated lactams.

The Diagnostic Peak ( )
  • Wavenumber (Solid State/KBr): 1650 – 1680 cm⁻¹ [2]

  • Intensity: Strong / Sharp[3]

  • Mechanistic Insight: The frequency is lower than typical amides (1690 cm⁻¹) due to:

    • Resonance: The lone pair on

      
       donates into the carbonyl 
      
      
      
      -system, reducing the C=O bond order.
    • Intermolecular Hydrogen Bonding: In the solid state, pyridazinones form strong dimers (

      
      ), significantly weakening the C=O bond and lowering the frequency by ~20–30 cm⁻¹.
      
Secondary Confirmation Peaks

To confirm the structure, the carbonyl peak must be validated against the N-H and C=N signatures.

Vibration ModeWavenumber (cm⁻¹)Description

(Stretch)
2800 – 3200 Broad, intense band. Indicates strong H-bonding. Disappearance of this peak suggests N-alkylation or tautomerization to the -OH form.

(Ring)
1580 – 1600 Often appears as a shoulder or distinct peak just below the carbonyl. Distinguishes the heterocyclic ring from simple amides.

(Stretch)
1000 – 1100 Weak/Medium. Harder to diagnose but characteristic of the pyridazine core.

Part 2: Comparative Analysis

Distinguishing pyridazin-3(2H)-one from its structural alternatives is critical during synthesis. The table below compares the target molecule against its most common isomer (2-Pyridone) and a related impurity (Maleic Hydrazide).

Table 1: Comparative IR Spectral Data
FeaturePyridazin-3(2H)-one (Target)Pyridin-2-one (Alternative Isomer)Maleic Hydrazide (Oxidation Impurity)
Core Structure 1,2-diazine ring (Lactam)Pyridine ring (Lactam)3,6-Pyridazinedione

Peak
1650–1680 cm⁻¹ (Single, Strong)1650–1670 cm⁻¹ (Single, Strong)~1670 & 1700 cm⁻¹ (Doublet*)
Differentiation

present
at ~1590 cm⁻¹.

only.
Lacks the N-N bond vibration.
Dual Carbonyls. Symmetric & Asymmetric stretching.
H-Bonding Forms linear chains or dimers.Forms cyclic dimers (8-membered ring).Extensive network; very broad OH/NH region.
Solvent Shift Shifts to ~1690–1700 cm⁻¹ in dilute CHCl₃.Shifts to ~1680–1690 cm⁻¹ in dilute solution.Low solubility limits solution IR.

*Note: Maleic hydrazide typically exists as a mono-enol in solid state, showing complex bands, but the presence of a high-frequency shoulder (>1700) often signals over-oxidation or dione formation.

Part 3: Tautomeric Validation (Lactam vs. Lactim)

A common challenge is determining whether the molecule exists in the Lactam (one) or Lactim (ol) form. In the solid state, Pyridazin-3(2H)-one predominantly exists as the Lactam.

Structural Logic Flow

The following diagram illustrates the decision logic for assigning the tautomeric state based on IR data.

TautomerLogic Start Analyze IR Spectrum (1500 - 3600 cm⁻¹) CheckCO Is there a strong peak at 1650-1680 cm⁻¹? Start->CheckCO CheckNH Is there a broad band at 2800-3200 cm⁻¹? CheckCO->CheckNH Yes CheckOH Is there a sharp/broad peak at 3400-3600 cm⁻¹? CheckCO->CheckOH No (Weak/Absent) Lactam CONCLUSION: Lactam (One) Form Dominant (Target Structure) CheckNH->Lactam Yes (NH Present) Mixture CONCLUSION: Tautomeric Mixture or Wet Sample CheckNH->Mixture Yes, but OH also present Lactim CONCLUSION: Lactim (Ol) Form Present (Tautomer/Impurity) CheckOH->Lactim Yes (OH Present) CheckOH->Mixture Ambiguous

Figure 1: Decision tree for distinguishing pyridazinone tautomers via IR spectroscopy.

Part 4: Experimental Protocol (Self-Validating)

To obtain a publication-quality spectrum that accurately represents the carbonyl environment, moisture exclusion is paramount. Water absorbs at 1640 cm⁻¹, directly interfering with the Pyridazinone C=O peak.

Method: Anhydrous KBr Pellet Technique

Objective: Eliminate hygroscopic interference to resolve the true C=O position.

Materials:

  • Spectroscopic grade KBr (Stored in desiccator at >60°C).

  • Agate mortar and pestle (Cleaned with ethanol, fully dried).[4]

  • Hydraulic Press.[5][6]

Step-by-Step Workflow:

  • Pre-Treatment (Validation Step):

    • Dry the pyridazinone sample in a vacuum oven at 40°C for 2 hours to remove lattice water.

    • Why? Hydrates can shift the C=O peak by 10–15 cm⁻¹ via H-bonding.

  • Ratio Control:

    • Mix 1.5 mg of sample with 200 mg of KBr (approx. 0.75% w/w).

    • Caution: Higher concentrations (>1%) cause "flat-topping" (saturation) of the carbonyl peak, making exact wavenumber determination impossible.

  • Grinding (The Christiansen Effect):

    • Grind the mixture for exactly 2 minutes until a fine flour consistency is achieved.

    • Validation: If the baseline of your spectrum slopes significantly downward from 4000 to 400 cm⁻¹, the particle size is too large (scattering). Regrind.

  • Pressing:

    • Press at 8–10 tons for 2 minutes under vacuum (if available).

    • Visual Check: The pellet must be translucent. An opaque white pellet indicates moisture or air entrapment.

  • Acquisition:

    • Scan range: 4000 – 400 cm⁻¹.[5][6]

    • Resolution: 2 cm⁻¹.

    • Scans: 16 or 32.

References

  • Katritzky, A. R., et al. (2010). Handbook of Heterocyclic Chemistry. 3rd Edition. Elsevier.
  • Asif, M. (2014).[7] "Pyridazin-3(2H)-ones: Synthesis, reactivity and biological activities." Current Medicinal Chemistry.

  • NIST Chemistry WebBook. "Pyridazin-3(2H)-one Spectral Data." National Institute of Standards and Technology.[8]

  • BenchChem. "Technical Guide to the Infrared Spectroscopy of Fused Pyridinone Systems."

  • Shimadzu Application News. "KBr Pellet Method: Precautions and Tips."

Sources

A Researcher's Guide to Evaluating COX-1/COX-2 Selectivity: A Comparative Analysis Framework for Novel Pyridazinone-Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The pursuit of safer non-steroidal anti-inflammatory drugs (NSAIDs) has been a cornerstone of medicinal chemistry for decades. The discovery of two distinct cyclooxygenase (COX) isoforms—constitutive COX-1, responsible for homeostatic functions like gastric protection, and inducible COX-2, which is upregulated at sites of inflammation—revolutionized the field.[1][2][3] The central hypothesis has been that selective inhibition of COX-2 over COX-1 can provide potent anti-inflammatory and analgesic effects while minimizing the gastrointestinal side effects associated with traditional NSAIDs.[2][4][5]

This guide presents a comprehensive framework for determining the selectivity profile of novel chemical entities. We will use the hypothetical test compound, 6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one , as a case study. This compound belongs to the pyridazinone class, a scaffold known to produce potent COX-2 inhibitors.[5][6][7] We will outline the necessary experimental protocols, provide comparative data from established inhibitors, and explain the scientific rationale behind each step, empowering researchers to rigorously evaluate their own compounds.

The Significance of the Selectivity Index (SI)

The primary metric for gauging a compound's preference for one COX isoform over another is the Selectivity Index (SI) . It is a quantitative measure calculated from the half-maximal inhibitory concentrations (IC50) against each enzyme.

SI = IC50 (COX-1) / IC50 (COX-2)

A higher SI value indicates greater selectivity for COX-2.[1][2] This ratio is critical for predicting a compound's potential therapeutic window and safety profile. For context, a non-selective NSAID like ibuprofen inhibits both enzymes at similar concentrations, whereas a COX-2 selective inhibitor (coxib) like celecoxib requires a much higher concentration to inhibit COX-1 than COX-2.[8]

Comparative Data: Benchmarking Against Established Inhibitors

To interpret the data for a novel compound, it is essential to compare it against well-characterized benchmarks. The following table summarizes the IC50 values and selectivity of several common NSAIDs. Note that IC50 values can vary between different assay systems (e.g., whole blood vs. recombinant enzyme); therefore, consistency in methodology is key for valid comparisons.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)Classification
Aspirin 5.0[9]210[9]0.02Non-selective (COX-1 preferential)
Ibuprofen 12[8]80[8]0.15Non-selective
Diclofenac 0.076[8]0.026[8]2.9Non-selective
Rofecoxib >100[8][10]0.018 - 25[8][11]>4 - >5555COX-2 Selective
Celecoxib 15 - 82[8]0.04 - 6.8[8]12 - 375COX-2 Selective
Test Compound To be determinedTo be determinedTo be determinedTo be determined

Note: The range in reported IC50 values for some compounds reflects differences in experimental conditions across various studies.

Experimental Protocol: In Vitro Fluorometric COX Inhibition Assay

To determine the IC50 values for our test compound, this compound, a fluorometric inhibitor screening assay is a robust and sensitive method. This assay measures the peroxidase component of the COX enzyme.[12]

Principle

The COX enzyme converts arachidonic acid into the intermediate Prostaglandin G2 (PGG2). The peroxidase activity of COX then reduces PGG2 to PGH2. This assay utilizes a fluorescent probe that is oxidized during this reduction, leading to a measurable increase in fluorescence. An inhibitor will slow down this reaction, resulting in a lower fluorescence signal.

Materials
  • Human recombinant COX-1 and COX-2 enzymes

  • COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor[13]

  • Fluorometric Probe (e.g., N-acetyl-3,7-dihydroxyphenoxazine, ADHP)

  • Arachidonic Acid (substrate)

  • Test Compound Stock Solution (in DMSO)

  • Reference Inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1)

  • 96-well opaque microplate

  • Fluorescence plate reader (Ex/Em = 535/587 nm)

Step-by-Step Methodology
  • Reagent Preparation : Prepare all reagents as per manufacturer guidelines. Create a 10X serial dilution of the test compound and reference inhibitors in COX Assay Buffer. The final DMSO concentration in the well should be kept low (<1%) to avoid affecting enzyme activity.

  • Plate Setup : To a 96-well plate, add reagents in triplicate for each condition:

    • Enzyme Control Wells : 150 µL Assay Buffer, 10 µL Heme, 10 µL of either COX-1 or COX-2 enzyme.

    • Inhibitor Wells : 140 µL Assay Buffer, 10 µL of 10X test compound/reference inhibitor, 10 µL Heme, and 10 µL of enzyme.

    • Background Wells : 160 µL Assay Buffer, 10 µL Heme (no enzyme).

  • Pre-incubation : Mix the plate gently and incubate for 15 minutes at 25°C. This allows the inhibitor to bind to the enzyme before the reaction starts.

  • Reaction Initiation : Add 20 µL of arachidonic acid solution to all wells to start the enzymatic reaction.

  • Kinetic Measurement : Immediately place the plate in a fluorescence plate reader pre-set to 25°C. Measure the fluorescence (Ex/Em = 535/587 nm) kinetically for 5-10 minutes, taking readings every 30-60 seconds.

  • Data Analysis :

    • Calculate the rate of reaction (slope) from the linear portion of the kinetic curve for each well.

    • Subtract the average rate of the background wells from all other wells.

    • Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = [(Rate of Enzyme Control - Rate of Inhibitor Well) / Rate of Enzyme Control] x 100

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

Causality and Self-Validation
  • Why use both COX-1 and COX-2? Running the assays in parallel with the same reagent preparations ensures that any observed difference in inhibition is due to the compound's selectivity, not experimental variability.

  • Why include reference inhibitors? A known selective inhibitor like Celecoxib serves as a positive control, validating that the assay can correctly identify selective compounds.[12][14] A non-selective inhibitor validates the response of both enzymes.

  • Why pre-incubate? This step allows the interaction between the enzyme and inhibitor to reach equilibrium, providing a more accurate measurement of inhibitory potency.

Visualizing the Mechanism and Workflow

To better understand the process, the following diagrams illustrate the COX signaling pathway and the experimental workflow.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Prostanoids_1 Prostanoids (e.g., Thromboxane) PGH2_1->Prostanoids_1 Prostanoids_2 Prostanoids (e.g., Prostaglandins) PGH2_2->Prostanoids_2 PLA2 Phospholipase A2 Homeostasis Platelet Aggregation, Stomach Mucosa Protection Prostanoids_1->Homeostasis Inflammation Pain, Fever, Inflammation Prostanoids_2->Inflammation Test_Compound Test Compound (Pyridazinone Derivative) Test_Compound->COX1 Low Potency Inhibition Test_Compound->COX2 High Potency Inhibition

Caption: COX signaling pathway and selective inhibition by a test compound.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Acquisition & Analysis A Prepare Reagents: Enzymes (COX-1, COX-2), Buffer, Substrate C Dispense Enzyme, Buffer, Heme, and Test Compound A->C B Prepare Test Compound Serial Dilutions B->C D Pre-incubate (15 min @ 25°C) C->D E Initiate Reaction (Add Arachidonic Acid) D->E F Kinetic Fluorescence Measurement E->F G Calculate Reaction Rates & Percent Inhibition F->G H Plot Dose-Response Curve & Determine IC50 G->H I Calculate Selectivity Index (IC50 COX-1 / IC50 COX-2) H->I

Caption: Step-by-step workflow for the in vitro COX inhibition assay.

Conclusion

This guide provides a robust framework for assessing the COX-1/COX-2 selectivity profile of novel inhibitors, using this compound as a representative example from the promising pyridazinone class. By employing a validated fluorometric assay, benchmarking against established drugs, and understanding the rationale behind the selectivity index, researchers can effectively characterize new chemical entities. This systematic approach is fundamental to the logical progression of drug discovery, enabling the identification of candidates with a potentially superior therapeutic window and advancing the development of safer anti-inflammatory agents.

References

  • Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs. PedWorld. [Link]

  • NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. Bioorganic & Medicinal Chemistry. [Link]

  • Vane, J. R. (1994). Towards a better aspirin. Nature, 367(6460), 215-216. [Link]

  • Rimon, G., et al. (2010). Coxibs interfere with the action of aspirin by binding tightly to one monomer of cyclooxygenase-1. Proceedings of the National Academy of Sciences, 107(1), 28-33. [Link]

  • Ballo, A., et al. (2023). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Journal of Medicinal Plants Research, 17(2), 33-41. [Link]

  • Kalgutkar, A. S., et al. (1998). Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. Proceedings of the National Academy of Sciences, 95(16), 9184-9189. [Link]

  • Yurttaş, L., et al. (2020). Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells. Molecules, 25(8), 1965. [Link]

  • Ghorab, M. M., et al. (2010). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Pharmaceuticals, 3(9), 2789-2824. [Link]

  • FitzGerald, G. A., & Patrono, C. (2001). The coxibs, selective inhibitors of cyclooxygenase-2. New England Journal of Medicine, 345(6), 433-442. [Link]

  • COX-2 Inhibitor Screening Kit (Fluorometric). Assay Genie. [Link]

  • Riendeau, D., et al. (2002). A high level of cyclooxygenase-2 inhibitor selectivity is associated with a reduced interference of platelet cyclooxygenase-1 inactivation by aspirin. Journal of Pharmacology and Experimental Therapeutics, 301(3), 1104-1110. [Link]

  • Yurttaş, L., et al. (2020). Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-prolifer. AVESİS. [Link]

  • Synthesis and Bioactivity of 6-Phenyl-4,5-dihydro-3(2H)-pyridazinone Derivatives. ResearchGate. [Link]

  • Liang, Q., et al. (2008). Synthesis and biological evaluation of pyridazinone analogues as potential cardiac positron emission tomography tracers. Journal of Medicinal Chemistry, 51(10), 2899-2908. [Link]

  • Yurttaş, L., et al. (2020). Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO. Molecules, 25(22), 5371. [Link]

  • Lim, G. J., et al. (2015). Mechanistic Insights into a Classic Wonder Drug—Aspirin. Journal of the American Chemical Society, 137(1), 54-57. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Identification and Risk Assessment

Given the absence of specific toxicological data, a precautionary approach is paramount. The hazards of this compound can be anticipated by considering its structural components:

  • Pyridazinone Core: Related pyridazinone compounds can exhibit a range of biological activities and potential toxicities. For instance, 1,2-dihydro-3,6-pyridazinedione is cited as a hazardous substance requiring careful handling and disposal.[1]

  • Fluorinated Aromatic Group: The presence of a fluoro- and methoxy-substituted phenyl ring suggests that the compound may be persistent in the environment and could possess unknown toxicological properties. Halogenated organic compounds are often subject to specific disposal regulations.[2]

  • Analogous Compounds: A structurally similar compound, 6-(4-methoxyphenyl)-2,3-dihydropyridazin-3-one, is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[3] It is prudent to assume that 6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one possesses a similar hazard profile.

Based on this analysis, the compound should be handled as a hazardous chemical waste, with particular attention to avoiding ingestion, skin and eye contact, and inhalation of dust or aerosols.[4][5]

Personal Protective Equipment (PPE)

When handling this compound in any form (solid, solution, or as waste), the following PPE is mandatory:

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[4]To protect against splashes and airborne particles that could cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).To prevent skin contact, which may cause irritation. Gloves should be inspected before use and disposed of as contaminated waste after handling.[6]
Body Protection A flame-retardant lab coat.To protect against spills and contamination of personal clothing.
Respiratory Protection A suitable respirator may be necessary if handling large quantities or if there is a risk of aerosolization.To prevent inhalation, which may cause respiratory tract irritation. All handling of the solid compound should ideally be performed in a chemical fume hood.[4]
Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

Emergency Spill Response Workflow

cluster_0 Immediate Actions cluster_1 Spill Cleanup Alert Personnel Alert Personnel Evacuate Area Evacuate Area Alert Personnel->Evacuate Area Ensure safety Assess Spill Size Assess Spill Size Evacuate Area->Assess Spill Size Small Spill Small Spill Assess Spill Size->Small Spill Manageable Large Spill Large Spill Assess Spill Size->Large Spill Requires EHS Contain Spill Contain Spill Small Spill->Contain Spill Absorb Material Absorb Material Contain Spill->Absorb Material Collect Waste Collect Waste Absorb Material->Collect Waste Decontaminate Area Decontaminate Area Collect Waste->Decontaminate Area

Caption: Workflow for responding to a chemical spill.

  • Small Spills:

    • Contain the spill using an inert absorbent material such as sand or vermiculite.[2]

    • Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[2]

    • Decontaminate the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.[2]

  • Large Spills:

    • Evacuate the immediate area and alert your institution's Environmental Health & Safety (EHS) department or emergency response team.[4]

    • Do not attempt to clean up a large spill without proper training and equipment.

Step-by-Step Disposal Procedure

The proper disposal of this compound is governed by the principle of waste segregation and adherence to local and national regulations.[7][8]

Waste Disposal Decision Tree

Start Start Identify Waste Identify Waste Stream (Solid, Liquid, Contaminated Material) Start->Identify Waste Segregate Waste Segregate as 'Halogenated Organic Waste' Identify Waste->Segregate Waste Select Container Choose Compatible Container (HDPE or Glass) Segregate Waste->Select Container Label Container Label Container Correctly: 'Hazardous Waste', Chemical Name, Associated Hazards Select Container->Label Container Store Securely Store in Designated Satellite Accumulation Area Label Container->Store Securely Arrange Pickup Contact EHS for Waste Pickup Store Securely->Arrange Pickup End End Arrange Pickup->End

Caption: Decision tree for chemical waste disposal.

  • Waste Segregation: It is critical to segregate halogenated waste from non-halogenated waste streams to ensure proper disposal and manage costs.[2] A dedicated waste container labeled "Halogenated Organic Waste" should be used.

  • Container Selection: Use a robust, leak-proof container made of a chemically compatible material, such as high-density polyethylene (HDPE) or glass.[2][8] The container must have a secure, screw-top cap.[9]

  • Labeling: The waste container must be clearly and legibly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a list of its potential hazards (e.g., "Toxic," "Irritant").[10]

  • Waste Collection:

    • Solid Waste: Carefully transfer the solid chemical into the designated waste container, minimizing dust formation.

    • Solutions: If the compound is in a solvent, the entire solution is considered hazardous waste. Do not mix with other waste streams unless compatibility has been confirmed.

    • Contaminated Materials: Any items, such as gloves, weigh boats, or absorbent paper, that come into contact with the chemical must be disposed of as hazardous waste in the same container.

  • Container Filling and Storage:

    • Do not overfill the waste container; a general guideline is to fill it to no more than 90% of its capacity.[8]

    • Keep the container securely closed at all times, except when adding waste.[10][11]

    • Store the waste container in a designated and controlled "Satellite Accumulation Area" (SAA) within the laboratory.[9][10] This area should be under the supervision of laboratory personnel and away from incompatible materials.[7][10]

  • Final Disposal:

    • Once the waste container is full, arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal company.[8][10]

    • It is illegal and unsafe to dispose of this chemical down the drain or in the regular trash.[11][12]

By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Novel Chemicals with Unknown Hazards SOP. (n.d.).
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  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • New Jersey Department of Health. (n.d.). 1,2-DIHYDRO-3,6- PYRIDAZINEDIONE HAZARD SUMMARY. NJ.gov.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET - Pyridazine.
  • Fisher Scientific. (2025, December 26). SAFETY DATA SHEET - 6-Chloro-3(2H)-pyridazinone.
  • Sigma-Aldrich. (2013, February 22). SAFETY DATA SHEET - Pyridazine.
  • MedchemExpress.com. (2019, December 27). Safety Data Sheet.
  • University of Louisville. (n.d.). WASTE DISPOSAL MANUAL.
  • PubChem. (n.d.). 6-(4-Methoxyphenyl)-2,3-dihydropyridazin-3-one. National Institutes of Health.
  • BenchChem. (2025). Essential Procedures for the Safe Disposal of 5-Fluoro-6-methoxypyridin-3-ol.

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Comprehensive Safety and Handling Guide for 6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

As a novel pyridazinone derivative, 6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one must be handled with the utmost care, assuming it is hazardous until proven otherwise.[1][2] This guide provides a detailed framework for the safe handling, use, and disposal of this compound, designed for drug development professionals and researchers. The protocols outlined herein are founded on the principles of proactive risk mitigation and adherence to established laboratory safety standards.

Hazard Assessment and Core Safety Principles

Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to hazard assessment is mandatory. Structurally related pyridazinone compounds are known to cause skin, eye, and respiratory irritation.[3][4] Therefore, it is prudent to assume that this compound possesses similar properties, as well as potential for acute toxicity if swallowed, inhaled, or absorbed through the skin.[3][5]

Fundamental Safety Principles:

  • Assume Toxicity: Treat all new or uncharacterized substances as toxic.[2]

  • Minimize Exposure: All handling procedures should be designed to minimize direct contact and the generation of aerosols or dust.[2]

  • Plan Ahead: Before beginning any experiment, a thorough plan that includes emergency procedures must be in place.[2]

  • Engineering Controls as Primary Defense: Always work within a certified chemical fume hood to mitigate inhalation risks.[1][6]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is essential for the safe handling of this compound. The following table outlines the minimum required PPE, with the understanding that specific experimental conditions may necessitate additional protection.

PPE Category Item Specifications and Rationale
Eye and Face Protection Safety Goggles & Face ShieldANSI Z87.1-compliant chemical splash goggles are mandatory to protect against splashes.[1][7] A full-face shield must be worn over the goggles when there is a heightened risk of explosion or significant splashing.[2][8]
Hand Protection Chemical-Resistant GlovesNitrile gloves provide adequate protection for incidental contact.[1][9] For prolonged handling or when immersion is possible, consider heavier-duty gloves or double-gloving. Always inspect gloves for tears or punctures before use and change them immediately after contamination.[9][10]
Body Protection Flame-Resistant Laboratory CoatA fully buttoned, flame-resistant lab coat is required to protect the skin and underlying clothing.[7] Clothing worn underneath should be made of natural fibers like cotton.[8]
Foot Protection Closed-Toe ShoesSturdy, closed-toe and closed-heel shoes that cover the entire foot are mandatory in the laboratory.[6][11]
Respiratory Protection Respirator (As Needed)All work with the solid compound or its solutions should be conducted in a chemical fume hood.[6] If engineering controls are not sufficient to prevent inhalation exposure, a properly fitted respirator is required. A risk assessment should be conducted to determine the appropriate type of respirator.[8]

Operational and Handling Protocols

Adherence to a strict, step-by-step protocol is critical to ensuring safety during the handling of this compound.

Pre-Handling Checklist
  • Verify Engineering Controls: Ensure the chemical fume hood is operational and the certification is current.

  • Assemble all PPE: Before entering the designated work area, don all required PPE as outlined in the table above.

  • Prepare a Spill Kit: Have a chemical spill kit readily accessible.[6]

  • Locate Emergency Equipment: Confirm the location and accessibility of the nearest safety shower and eyewash station.[6][11]

  • Review the Protocol: Mentally walk through the entire experimental procedure before handling the compound.

Step-by-Step Handling Procedure
  • Transport: When moving the compound, use a secondary container to prevent spills in transit.[1][12]

  • Weighing and Aliquoting: Conduct all weighing and sample preparation within the fume hood to contain any dust or aerosols.[11]

  • Dissolution: If preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • Post-Handling: After completing the work, decontaminate all surfaces and equipment. Thoroughly wash hands with soap and water, even after removing gloves.[9][11]

Workflow for Safe Chemical Handling

The following diagram illustrates the critical decision points and procedural flow for safely managing this compound in a laboratory setting.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling & Disposal start Start: New Experiment assess Assess Hazards (Assume Toxicity) start->assess ppe_check Verify & Don PPE assess->ppe_check eng_check Confirm Engineering Controls (Fume Hood) ppe_check->eng_check transport Transport in Secondary Containment eng_check->transport weigh Weigh/Aliquot in Fume Hood transport->weigh experiment Conduct Experiment weigh->experiment decon Decontaminate Work Area & Equipment experiment->decon waste Segregate & Label Hazardous Waste decon->waste dispose Dispose via Licensed Contractor waste->dispose wash Wash Hands Thoroughly dispose->wash end End of Procedure wash->end

Caption: Workflow for Safe Handling of Novel Compounds.

Emergency Response and First Aid

In the event of an exposure or spill, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][13] Remove contact lenses if present and easy to do.[13] Seek immediate medical attention.[1]

  • Inhalation: Move the affected individual to fresh air.[1] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10]

  • Spill Response: For small spills, use an appropriate absorbent material from a chemical spill kit to contain and clean up the spill. For large spills, evacuate the area and contact the institution's environmental health and safety office. All materials used for cleanup must be treated as hazardous waste.[6]

Disposal Plan

All waste generated from the handling of this compound must be considered hazardous waste.

Waste Segregation and Collection
  • Solid Waste: Collect all contaminated solid materials (e.g., gloves, weigh boats, paper towels) in a dedicated, clearly labeled hazardous waste container.[14]

  • Liquid Waste: Collect all solutions and rinsates in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.[15]

  • Empty Containers: "Empty" containers that held the compound must also be disposed of as hazardous waste, as they will contain residual amounts.[14]

Disposal Procedure
  • Labeling: All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name, and the associated hazards.[14]

  • Storage: Store waste containers in a designated, secure area away from incompatible materials. Use secondary containment for liquid waste.[15]

  • Final Disposal: Arrange for the collection and disposal of all hazardous waste through a licensed and certified waste disposal contractor, in accordance with all local, state, and federal regulations.[16][17][18]

Disposal Decision Tree

This diagram outlines the logical steps for proper waste management.

cluster_hazardous Hazardous Waste Stream start Waste Generated is_contaminated Is the item contaminated with the compound? start->is_contaminated waste_type Determine Waste Type (Solid, Liquid, Sharps) is_contaminated->waste_type Yes non_hazardous Dispose as Non-Hazardous Waste is_contaminated->non_hazardous No solid_waste Collect in Labeled Solid Waste Container waste_type->solid_waste Solid/PPE liquid_waste Collect in Labeled Liquid Waste Container waste_type->liquid_waste Liquid/Rinsate label_waste Label with Chemical Name & Hazard Information solid_waste->label_waste liquid_waste->label_waste store_waste Store in Designated Secondary Containment Area label_waste->store_waste dispose_waste Arrange Pickup by Licensed Disposal Vendor store_waste->dispose_waste

Caption: Decision Tree for Chemical Waste Disposal.

By implementing these comprehensive safety and handling protocols, researchers can effectively mitigate the risks associated with this novel compound, ensuring a safe and productive laboratory environment.

References

  • Novel Chemicals with Unknown Hazards SOP. (n.d.).
  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. (n.d.).
  • Safe Handling Practices for Laboratory Chemicals. (2025, May 26). GZ Industrial Supplies.
  • Protective Equipment | Plant Protection. (n.d.). Albert Kerbl GmbH.
  • Flame Resistant PPE | Department of Chemistry and Biochemistry. (n.d.). The Ohio State University.
  • 6-(4-Aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone - TCI Chemicals. (2025, January 2).
  • Personal protective equipment for handling (4-Chlorophenyl)-pyridin-2-yldiazene. (n.d.). Benchchem.
  • Safe Handling and Storage of Chemicals | Environmental Health & Safety. (n.d.).
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  • Safety data sheet - BASF. (2026, February 20).
  • 6-(4-Methoxyphenyl)-2,3-dihydropyridazin-3-one. (n.d.). PubChem.
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • SAFETY DATA SHEET. (n.d.).
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  • FACT SHEET: Hazardous Waste Disposal - Office of Environmental Health and Safety (OEHS). (2023, June 27).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.